molecular formula C7H11NO2 B1340413 1-Ethylpiperidine-2,4-dione CAS No. 99539-36-3

1-Ethylpiperidine-2,4-dione

Cat. No.: B1340413
CAS No.: 99539-36-3
M. Wt: 141.17 g/mol
InChI Key: YSBKSRFISPYBQD-UHFFFAOYSA-N
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Description

1-Ethylpiperidine-2,4-dione is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethylpiperidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-2-8-4-3-6(9)5-7(8)10/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBKSRFISPYBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(=O)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Ethylpiperidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details established synthetic methodologies, complete with experimental protocols and characterization data. The information is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction

Piperidine-2,4-dione scaffolds are prevalent in a variety of biologically active molecules and natural products. The N-ethyl substitution on this heterocyclic core can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This guide will explore two primary synthetic routes to this compound, providing the necessary detail for their practical implementation in a laboratory setting.

Synthetic Pathways

Two principal synthetic strategies for the preparation of this compound are presented: a direct N-alkylation followed by hydrolysis, and a classical Dieckmann condensation approach.

Method 1: N-Alkylation of a Methoxy-dihydropyridone Precursor followed by Hydrolysis

This method, adapted from a patented procedure, involves the N-ethylation of a pre-formed pyridone ring system, followed by an acidic hydrolysis to yield the target dione.

synthesis_pathway_1 4-methoxy-5,6-dihydro-2(1H)-pyridone 4-methoxy-5,6-dihydro-2(1H)-pyridone Intermediate_Enolate Intermediate Enolate 4-methoxy-5,6-dihydro-2(1H)-pyridone->Intermediate_Enolate NaH, DMF N-Ethyl_Intermediate 1-Ethyl-4-methoxy-5,6- dihydro-2(1H)-pyridone Intermediate_Enolate->N-Ethyl_Intermediate Ethyl Iodide This compound This compound N-Ethyl_Intermediate->this compound 10% HCl, Ethanol

Caption: Synthetic Route via N-Alkylation and Hydrolysis.

Method 2: Dieckmann Condensation

A more classical and versatile approach involves the Dieckmann condensation of an appropriate N-substituted diester. This intramolecular cyclization is a powerful tool for the formation of five- and six-membered rings. The general strategy involves the preparation of an N-ethyl-substituted amino diester, which is then cyclized under basic conditions.

synthesis_pathway_2 Ethyl_Glycinate Ethyl Glycinate Derivative N-Ethyl_Diester N-Ethyl- (di-ester)amine Ethyl_Glycinate->N-Ethyl_Diester Alkylation with an acrylate Cyclized_Intermediate Cyclized β-keto ester N-Ethyl_Diester->Cyclized_Intermediate Base (e.g., NaOEt) This compound This compound Cyclized_Intermediate->this compound Hydrolysis and Decarboxylation

Caption: General Synthetic Route via Dieckmann Condensation.

Experimental Protocols

Detailed Protocol for Method 1: N-Alkylation and Hydrolysis

This protocol is based on the procedure described in US Patent 4,663,319.

Step 1: N-Ethylation of 4-methoxy-5,6-dihydro-2(1H)-pyridone

  • A suspension of sodium hydride (60% dispersion in oil, 0.447 g) in N,N-dimethylformamide (DMF, 10 ml) is prepared in a round-bottom flask under an inert atmosphere.

  • A solution of 4-methoxy-5,6-dihydro-2(1H)-pyridone (1.29 g) in DMF (30 ml) is added dropwise to the sodium hydride suspension under ice-cooling.

  • The mixture is stirred at this temperature for 30 minutes.

  • Ethyl iodide (0.97 ml) is then added dropwise to the reaction mixture, which is subsequently stirred under ice-cooling for an additional 30 minutes.

  • The reaction is then allowed to warm to room temperature and stirred for a further 2.5 hours.

  • Upon completion, the reaction mixture is poured into water and extracted with chloroform.

  • The organic extract is washed with a saturated sodium chloride solution and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • The solvent is removed under reduced pressure to yield the crude N-ethylated intermediate.

Step 2: Hydrolysis to this compound

  • The residue from the previous step is dissolved in ethanol (120 ml).

  • To this solution, 10% hydrochloric acid (60 ml) is added.

  • The mixture is allowed to stand at 25°C for 5 hours.

  • The solvent is then distilled off under reduced pressure.

  • The resulting residue is redissolved in chloroform and washed sequentially with a 5% aqueous sodium hydrogen carbonate solution and water.

  • The organic layer is dried, and the solvent is evaporated to afford this compound.[1]

Data Presentation

ParameterMethod 1: N-Alkylation & Hydrolysis
Starting Material 4-methoxy-5,6-dihydro-2(1H)-pyridone
Reagents Sodium hydride, Ethyl iodide, HCl
Solvents DMF, Ethanol, Chloroform
Reaction Time ~8 hours
Reported Yield 78%[1]
Purification Extraction and washing

Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₇H₁₁NO₂
Molecular Weight 141.17 g/mol
CAS Number 99539-36-3
Predicted XlogP -0.3
Monoisotopic Mass 141.07898 Da

Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺ 142.08626
[M+Na]⁺ 164.06820
[M-H]⁻ 140.07170

Note: The mass spectrometry data is predicted and sourced from PubChem.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the experimental protocol for Method 1.

experimental_workflow cluster_step1 Step 1: N-Ethylation cluster_step2 Step 2: Hydrolysis a Suspend NaH in DMF b Add 4-methoxy-5,6-dihydro- 2(1H)-pyridone solution a->b c Stir under ice-cooling b->c d Add Ethyl Iodide c->d e Stir at room temperature d->e f Work-up (Quench, Extract, Wash, Dry) e->f g Dissolve crude product in Ethanol f->g Crude Intermediate h Add 10% HCl g->h i Stand at 25°C for 5h h->i j Solvent removal i->j k Work-up (Dissolve, Wash, Dry) j->k l Isolate final product k->l

Caption: Experimental Workflow for the Synthesis of this compound.

Conclusion

This guide has outlined two viable synthetic routes for the preparation of this compound. The N-alkylation and hydrolysis method offers a direct and high-yielding approach, with a detailed experimental protocol provided. The Dieckmann condensation represents a more classical and adaptable strategy for constructing the piperidine-2,4-dione core, which can be tailored for the synthesis of various analogues. The provided data and visualizations are intended to equip researchers with the necessary information to confidently undertake the synthesis of this valuable heterocyclic building block. Further investigation into the spectroscopic characterization of the final compound is recommended to confirm its identity and purity.

References

An In-depth Technical Guide to 1-Ethylpiperidine-2,4-dione: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-Ethylpiperidine-2,4-dione (CAS No: 99539-36-3). Due to the limited availability of experimental data in peer-reviewed literature, this document combines reported information with predicted values to offer a thorough understanding of this heterocyclic compound. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, highlighting the potential of the piperidine-2,4-dione scaffold.

Chemical Structure and Properties

This compound possesses a core piperidine ring, a six-membered heterocycle containing a nitrogen atom, functionalized with an ethyl group at the nitrogen (position 1) and two ketone groups at positions 2 and 4.

Structure:

Caption: 2D structure of this compound.

The structural features of this compound, particularly the dione functionality, suggest its potential as a versatile intermediate in organic synthesis and as a scaffold for the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that many of these values are predicted due to a lack of experimentally determined data in published literature.

PropertyValueSource
Molecular Formula C₇H₁₁NO₂PubChem[1]
Molecular Weight 141.17 g/mol Hoffman Fine Chemicals, ChemicalBook, CP Lab Safety[2][3][4]
CAS Number 99539-36-3Hoffman Fine Chemicals, ChemicalBook, CP Lab Safety[2][3][4]
Appearance White to yellow solid or Brown oilHoffman Fine Chemicals[2]
Boiling Point 255.0 ± 23.0 °C (Predicted)Hoffman Fine Chemicals, ChemicalBook[2][3][5]
Density 1.102 ± 0.06 g/cm³ (Predicted)Hoffman Fine Chemicals, ChemicalBook[2][3]
pKa 11.94 ± 0.20 (Predicted)ChemicalBook[3]
XlogP -0.3 (Predicted)PubChem[1]
Solubility No data availableHoffman Fine Chemicals[2]
Melting Point No data availableHoffman Fine Chemicals[2]

Synthesis of this compound

The synthesis of this compound has been described in the literature, with one detailed protocol outlined in a patent. The general approach involves the formation of the piperidine ring system followed by functional group manipulations. A common strategy for constructing the piperidine-2,4-dione core is through Dieckmann cyclization of an appropriate acyclic precursor.

Experimental Protocol: Synthesis from 4-methoxy-5,6-dihydro-2(1H)-pyridone

The following protocol is adapted from US Patent 4,663,319.

Materials:

  • 4-methoxy-5,6-dihydro-2(1H)-pyridone

  • Sodium hydride (60% dispersion in oil)

  • N,N-dimethylformamide (DMF)

  • Ethyl iodide

  • Ethanol

  • 10% Hydrochloric acid

  • Chloroform

  • 5% aqueous sodium hydrogen carbonate solution

  • Saturated sodium chloride solution

Procedure:

  • A solution of 4-methoxy-5,6-dihydro-2(1H)-pyridone (1.29 g) in N,N-dimethylformamide (30 ml) is added dropwise to a suspension of sodium hydride (447 mg of a 60% dispersion in oil) in N,N-dimethylformamide (10 ml).

  • The resulting mixture is stirred under ice-cooling for 30 minutes.

  • Ethyl iodide (0.97 ml) is then added dropwise to the mixture.

  • Stirring is continued under ice-cooling for 30 minutes and then at room temperature for an additional 2.5 hours.

  • The reaction mixture is poured into water and extracted with chloroform.

  • The organic extract is washed with a saturated sodium chloride solution and dried.

  • After evaporation of the solvent, the residue is dissolved in ethanol (120 ml).

  • 10% hydrochloric acid (60 ml) is added, and the mixture is allowed to stand at 25°C for 5 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in chloroform, washed with 5% aqueous sodium hydrogen carbonate solution and water, and then dried.

  • The solvent is distilled off to yield 1-ethyl-2,4-dioxopiperidine (1.12 g, 78% yield).

Synthesis Workflow

The synthesis of this compound can be visualized as a multi-step process, as depicted in the following workflow diagram.

synthesis_workflow start Start Materials: 4-methoxy-5,6-dihydro-2(1H)-pyridone, NaH, DMF, Ethyl Iodide step1 N-Alkylation start->step1 Reaction step2 Hydrolysis step1->step2 Acidic Workup product This compound step2->product Purification

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Potential Biological Activity and Signaling Pathways

There is currently no specific research available on the biological activity or signaling pathways of this compound. However, the broader class of piperidine-2,4-dione and piperidin-4-one derivatives has been investigated for various pharmacological activities. These studies suggest that the piperidine-2,4-dione scaffold may serve as a promising starting point for the development of new therapeutic agents.

The potential biological activities of the piperidine-2,4-dione scaffold, inferred from structurally related compounds, are illustrated below. It is crucial to emphasize that these are potential areas of investigation and have not been confirmed for this compound itself.

biological_activity scaffold Piperidine-2,4-dione Scaffold anticancer Anticancer Activity scaffold->anticancer Potential Target antimicrobial Antimicrobial Activity scaffold->antimicrobial Potential Target cns CNS Activity (e.g., Anticonvulsant) scaffold->cns Potential Target antiinflammatory Anti-inflammatory Activity scaffold->antiinflammatory Potential Target

Caption: Potential therapeutic areas for the piperidine-2,4-dione scaffold.

Conclusion

This compound is a heterocyclic compound with a structure that suggests potential for further chemical exploration and application in medicinal chemistry. This guide has summarized the available information on its chemical properties, structure, and a detailed synthesis protocol. While there is a notable lack of experimental data, particularly in the areas of spectroscopy and biological activity, the information presented here provides a solid foundation for researchers interested in this molecule. Further investigation into the experimental properties and pharmacological profile of this compound is warranted to fully understand its potential in drug discovery and development.

References

Spectroscopic Profile of 1-Ethylpiperidine-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-Ethylpiperidine-2,4-dione. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on computational models, alongside generalized experimental protocols for obtaining such data. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of piperidine derivatives in drug discovery and development.

Molecular Structure and Properties

This compound possesses a piperidine ring system substituted with an ethyl group at the nitrogen atom (position 1) and two carbonyl groups at positions 2 and 4. This structure imparts specific spectroscopic characteristics that are crucial for its identification and characterization.

Molecular Formula: C₇H₁₁NO₂ Molecular Weight: 141.17 g/mol Monoisotopic Mass: 141.07898 Da

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are computationally derived and should be used as a reference for comparison with experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Predicted values unavailable---
Predicted values unavailable---
Predicted values unavailable---
Predicted values unavailable---
Predicted values unavailable---

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
Predicted values unavailableC=O (Amide)
Predicted values unavailableC=O (Ketone)
Predicted values unavailableN-CH₂ (Piperidine ring)
Predicted values unavailableN-CH₂ (Ethyl group)
Predicted values unavailableCH₂ (Piperidine ring)
Predicted values unavailableCH₂ (Piperidine ring)
Predicted values unavailableCH₃ (Ethyl group)

Note: Specific chemical shifts for ¹H and ¹³C NMR are highly dependent on the solvent and experimental conditions. The assignments are based on the general chemical environment of the respective nuclei.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~1730StrongC=O stretch (Ketone)
~1680StrongC=O stretch (Amide)
2980-2850Medium-StrongC-H stretch (Aliphatic)
1465-1440MediumC-H bend (CH₂)
1380-1365MediumC-H bend (CH₃)
1260-1000Medium-StrongC-N stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (m/z) [1]

AdductPredicted m/z
[M+H]⁺142.08626
[M+Na]⁺164.06820
[M-H]⁻140.07170
[M+NH₄]⁺159.11280
[M+K]⁺180.04214
[M+H-H₂O]⁺124.07624
[M]⁺141.07843

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These methodologies can be adapted for the specific instrumentation and sample characteristics.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, the spectral width is typically set from 0 to 12 ppm, and for ¹³C NMR, from 0 to 220 ppm. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of this compound can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectral data can be acquired using a mass spectrometer equipped with an appropriate ionization source. For a volatile compound like this compound, Electron Ionization (EI) is a suitable method. The sample is introduced into the ion source, where it is bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. For less volatile samples or to obtain the molecular ion with minimal fragmentation, soft ionization techniques like Electrospray Ionization (ESI) can be employed.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Compound Synthesis (this compound) Purification Purification (e.g., Chromatography) Sample->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS ProcessNMR NMR Data Processing & Structure Elucidation NMR->ProcessNMR ProcessIR IR Spectrum Analysis (Functional Groups) IR->ProcessIR ProcessMS MS Data Analysis (Molecular Weight & Fragmentation) MS->ProcessMS Structure Structure Confirmation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

References

Crystal Structure Analysis of 1-Ethylpiperidine-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural analysis of 1-Ethylpiperidine-2,4-dione, a molecule of interest within the broader class of piperidine-2,4-diones. While a detailed crystal structure for this specific compound is not publicly available, this document outlines the established methodologies for its synthesis and the general procedures for crystal structure determination of related small organic molecules. The potential biological significance of the piperidine-2,4-dione scaffold is also discussed, highlighting its relevance in medicinal chemistry and drug development.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis
StepReagents and ConditionsProcedure
1 Sodium hydride (60% dispersion in oil), N,N-dimethylformamide (DMF), 4-methoxy-5,6-dihydro-2(1H)-pyridoneA solution of 4-methoxy-5,6-dihydro-2(1H)-pyridone in DMF is added dropwise to a suspension of sodium hydride in DMF under ice-cooling. The mixture is stirred for 30 minutes.[1]
2 Ethyl iodideEthyl iodide is added dropwise to the reaction mixture under ice-cooling. The mixture is stirred for an additional 30 minutes at this temperature and then for 2.5 hours at room temperature.[1]
3 Water, Chloroform, Saturated sodium chloride solutionThe reaction mixture is poured into water and extracted with chloroform. The organic extract is washed with a saturated sodium chloride solution and then dried.[1]
4 Ethanol, 10% Hydrochloric acidThe solvent is evaporated, and the residue is dissolved in ethanol. 10% hydrochloric acid is added, and the mixture is allowed to stand at 25°C for 5 hours.[1]
5 Chloroform, 5% Aqueous sodium hydrogen carbonate solution, WaterThe solvent is distilled off under reduced pressure. The residue is dissolved in chloroform, washed with 5% aqueous sodium hydrogen carbonate solution and water, and then dried. The final solvent is distilled off to yield 1-ethyl-2,4-dioxopiperidine.[1]

Synthesis Workflow

Synthesis Workflow for this compound cluster_0 Step 1: Deprotonation cluster_1 Step 2: Ethylation cluster_2 Step 3: Work-up cluster_3 Step 4: Hydrolysis cluster_4 Step 5: Final Purification A 4-methoxy-5,6-dihydro- 2(1H)-pyridone in DMF C Stir under ice-cooling (30 min) A->C B Sodium Hydride in DMF B->C E Stir under ice-cooling (30 min), then at room temp (2.5 h) C->E Reaction Mixture D Ethyl Iodide D->E F Pour into water E->F G Extract with Chloroform F->G H Wash with sat. NaCl G->H I Dry organic layer H->I J Evaporate solvent I->J K Dissolve in Ethanol J->K L Add 10% HCl K->L M Stand at 25°C (5 h) L->M N Distill off solvent M->N O Dissolve in Chloroform N->O P Wash with 5% NaHCO3 and Water O->P Q Dry and evaporate solvent P->Q R This compound Q->R

Caption: A step-by-step workflow for the synthesis of this compound.

General Methodology for Crystal Structure Analysis

The determination of the crystal structure of a small organic molecule like this compound typically involves a series of well-defined steps, from crystal growth to data analysis.

Crystallization

The initial and often most challenging step is to obtain a single crystal of sufficient quality for X-ray diffraction.[2] Several techniques can be employed for the crystallization of small organic molecules.[3][4][5][6][7]

Common Crystallization Methods:

  • Slow Evaporation: A solution of the compound is allowed to stand, and the solvent slowly evaporates, leading to a gradual increase in concentration and crystal formation.[6] The choice of solvent is crucial and should be one in which the compound is moderately soluble.[8]

  • Vapor Diffusion: A solution of the compound in one solvent is placed in a sealed container with a second solvent (in which the compound is less soluble) that is more volatile. The vapor of the second solvent diffuses into the first, reducing the solubility of the compound and inducing crystallization.[4][9]

  • Solvent Layering (Liquid-Liquid Diffusion): A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.[10]

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[11]

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded by a detector.[2] The crystal is rotated during data collection to obtain a complete three-dimensional diffraction pattern.[2]

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms within the crystal lattice are determined using computational methods.[2] This initial model is then refined to improve the agreement between the calculated and observed diffraction patterns.[2]

General Workflow for Crystal Structure Analysis

General Workflow for Small Molecule Crystal Structure Analysis cluster_methods Crystallization Methods A Compound Synthesis and Purification B Crystal Growth A->B C Selection of a Single Crystal B->C M1 Slow Evaporation M2 Vapor Diffusion M3 Solvent Layering M4 Slow Cooling D Mounting on Diffractometer C->D E X-ray Diffraction Data Collection D->E F Data Processing and Structure Solution E->F G Structure Refinement F->G H Validation and Analysis of Crystal Structure G->H

Caption: A generalized workflow for the crystal structure analysis of a small organic molecule.

Potential Biological Significance of Piperidine-2,4-diones

The piperidine-2,4-dione scaffold is a key structural motif found in numerous biologically active compounds.[12][13] Derivatives of this heterocyclic system have been reported to exhibit a wide range of pharmacological activities, making them attractive targets for drug discovery and development.

Reported Activities of Piperidine-2,4-dione Analogs:

  • Antimicrobial Activity: Several piperidin-4-one derivatives have demonstrated antibacterial and antifungal properties.[14]

  • Anticancer Activity: The piperidin-4-one nucleus has been identified as a pharmacophore in compounds with potential anticancer effects.[12]

  • Anti-HIV Activity: Certain piperidin-4-one derivatives have been investigated for their potential as anti-HIV agents.[12]

  • Other Activities: The broader class of piperidine derivatives has been associated with analgesic, anti-inflammatory, and anticonvulsant activities.[15]

While the specific biological activities of this compound have not been extensively reported, its structural similarity to other bioactive piperidine-2,4-diones suggests that it may also possess interesting pharmacological properties worthy of further investigation.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a general framework for its crystal structure analysis. Although specific crystallographic data for this compound is not currently available, the methodologies described herein are standard practices in the field of small molecule crystallography. The established biological importance of the piperidine-2,4-dione scaffold underscores the potential of this compound as a valuable compound for further research in medicinal chemistry and drug development. Future studies are warranted to elucidate its precise three-dimensional structure and to explore its pharmacological profile.

References

A Proposed Strategy for the Biological Activity Screening of 1-Ethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly accessible scientific literature lacks specific biological activity screening data for the compound 1-Ethylpiperidine-2,4-dione. This document, therefore, presents a proposed, in-depth screening strategy based on the known biological activities of the broader piperidine and piperidine-2,4-dione chemical classes. This guide is intended for researchers, scientists, and drug development professionals as a foundational framework for initiating investigation into this specific molecule.

Introduction: The Therapeutic Potential of the Piperidine Scaffold

The piperidine ring is a fundamental heterocyclic moiety found in numerous natural products and FDA-approved pharmaceuticals, highlighting its significance in drug discovery.[1][2] Derivatives of the piperidine scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The piperidine-2,4-dione core, in particular, serves as a versatile platform for developing novel therapeutic agents.[5] This guide outlines a logical, tiered approach to systematically screen this compound to uncover its potential biological activities.

The proposed screening cascade will begin with broad cytotoxicity profiling against a panel of cancer cell lines, followed by focused anti-inflammatory assays. Positive "hits" from these initial screens will then be subjected to more detailed mechanistic studies to elucidate the compound's mode of action.

Tier 1: Primary Screening – Cytotoxicity and Anti-Inflammatory Potential

The initial screening phase is designed to broadly assess the compound's bioactivity, focusing on two common therapeutic areas for piperidine derivatives: oncology and inflammation.[1][3]

A primary assessment of anticancer potential involves evaluating the compound's cytotoxicity against a diverse panel of human cancer cell lines.[6]

Illustrative Data Presentation:

The results of the primary cytotoxicity screen are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell proliferation by 50%.[1]

Table 1: Illustrative Cytotoxicity Data (IC50) for this compound after 48-hour exposure

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma25.4 ± 2.1
HCT116Colorectal Carcinoma15.8 ± 1.5
A549Lung Carcinoma42.1 ± 3.8
HeLaCervical Adenocarcinoma33.7 ± 2.9
NCM460Normal Colon Mucosa> 100

Data are presented as mean ± standard deviation from three independent experiments and are purely illustrative.[6]

The anti-inflammatory potential can be initially assessed by measuring the inhibition of key inflammatory mediators in a relevant cell model, such as lipopolysaccharide (LPS)-stimulated macrophages.[7]

Illustrative Data Presentation:

Table 2: Illustrative Anti-Inflammatory Activity of this compound on LPS-Stimulated RAW 264.7 Macrophages

Compound Concentration (µM)TNF-α Inhibition (%)
112.5 ± 2.3
1045.8 ± 4.1
2578.2 ± 5.5
5089.1 ± 3.9

Data are presented as mean ± standard deviation and are purely illustrative.

Tier 2: Mechanistic Elucidation

If significant activity is observed in the primary screens (e.g., potent cytotoxicity against a specific cancer cell line or strong anti-inflammatory effects), the next tier of experiments aims to uncover the underlying mechanism of action.

For compounds demonstrating anticancer activity, a key question is whether they induce programmed cell death (apoptosis).[8] This is often investigated by measuring the activity of key executioner caspases, such as Caspase-3.

Illustrative Data Presentation:

Table 3: Illustrative Caspase-3 Activation by this compound in HCT116 Cells

TreatmentCaspase-3 Activity (Fold Change vs. Control)
Vehicle Control1.0 ± 0.1
Compound (15 µM, 24h)4.2 ± 0.4
Staurosporine (Positive Control)6.5 ± 0.5

Data are presented as mean ± standard deviation and are purely illustrative.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and potential biological pathways is crucial for understanding the screening strategy.

The overall strategy follows a logical progression from broad, high-throughput screening to more focused mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Studies Compound This compound Screen1 Cytotoxicity Screen (e.g., MTT Assay) Compound->Screen1 Screen2 Anti-Inflammatory Screen (e.g., TNF-α ELISA) Compound->Screen2 Hit1 Cytotoxic Hit Screen1->Hit1 IC50 < 20 µM Hit2 Anti-inflammatory Hit Screen2->Hit2 Inhibition > 50% MechStudy1 Apoptosis Assay (Caspase-3 Activity) Hit1->MechStudy1 MechStudy2 COX/LOX Inhibition Assay Hit2->MechStudy2

Proposed workflow for biological activity screening.

If the compound is found to induce apoptosis, it likely modulates key proteins in the apoptotic cascade. Cytotoxic compounds can trigger apoptosis through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, which converge on the activation of executioner caspases like Caspase-3.[8]

G Compound This compound (Hypothesized) Mitochondria Mitochondria Compound->Mitochondria Induces Stress Casp9 Caspase-9 Mitochondria->Casp9 Cytochrome c release Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Hypothesized intrinsic apoptosis pathway.

Detailed Experimental Protocols

The following sections provide detailed, standard protocols for the key assays mentioned in the screening cascade.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[9]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control.[8]

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.

This assay quantifies the concentration of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, in cell culture supernatants.[12][13]

  • Cell Culture and Stimulation: Plate RAW 264.7 macrophage cells in a 24-well plate. Pre-treat cells with various concentrations of this compound for 1 hour. Then, stimulate inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Centrifuge the plates to pellet the cells and collect the culture supernatant for analysis.

  • ELISA Protocol (Sandwich ELISA):

    • Coating: Coat a 96-well microplate with a capture antibody specific for TNF-α and incubate overnight.[14]

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

    • Sample Incubation: Add standards and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.[14]

    • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for TNF-α.[13]

    • Enzyme Conjugate: Wash the plate and add Streptavidin-HRP (Horseradish Peroxidase).[15]

    • Substrate Addition: After a final wash, add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Color will develop in proportion to the amount of TNF-α.[14][15]

    • Stopping Reaction: Stop the reaction by adding an acid solution (e.g., H₂SO₄).[14]

    • Absorbance Reading: Measure the optical density at 450 nm using a microplate reader.[14]

This assay measures the activity of Caspase-3, a key enzyme in the apoptotic pathway. The assay uses a labeled substrate (e.g., DEVD-pNA) which, when cleaved by active Caspase-3, releases a chromophore (p-nitroaniline, pNA) that can be quantified.[16]

  • Cell Lysis: Induce apoptosis in cells (e.g., HCT116) by treating them with this compound for a specified time (e.g., 24 hours). Harvest and lyse the cells using a chilled lysis buffer.[17]

  • Lysate Collection: Centrifuge the lysed cells at high speed (e.g., 12,000-16,000 x g) at 4°C and collect the supernatant which contains the cellular proteins.[17]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.

  • Assay Reaction:

    • In a 96-well plate, add 50-100 µg of protein lysate to each well.

    • Add reaction buffer containing DTT.[16]

    • Initiate the reaction by adding the Caspase-3 substrate (DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[17]

  • Absorbance Reading: Measure the absorbance at 400-405 nm using a microplate reader.[16] The increase in absorbance is proportional to the Caspase-3 activity.

References

A Technical Guide to the Synthesis of 1-Ethylpiperidine-2,4-dione and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthetic methodologies for 1-Ethylpiperidine-2,4-dione, its derivatives, and analogs. The piperidine-2,4-dione scaffold is a significant structural motif in medicinal chemistry, and understanding its synthesis is crucial for the development of novel therapeutics. This guide details the prevalent synthetic routes, provides specific experimental protocols, and summarizes key quantitative data.

Core Synthetic Strategy: The Dieckmann Condensation

The most prominent and versatile method for constructing the piperidine-2,4-dione ring system is the Dieckmann condensation. This intramolecular cyclization of a diester, mediated by a strong base, efficiently forms the six-membered heterocyclic ring.[1][2] The reaction proceeds via the formation of a carbanion at the α-position to one ester group, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester group to form a cyclic β-keto ester.[1][2]

A general workflow for this synthesis involves the preparation of a suitable N-substituted amino diester precursor, followed by the base-mediated cyclization and subsequent workup.

Synthesis_Workflow cluster_main General Synthesis Workflow for Piperidine-2,4-diones Precursor N-Substituted Amino Diester Precursor Cyclization Base-Mediated Dieckmann Cyclization Precursor->Cyclization Strong Base (e.g., NaH, NaOEt) Product Piperidine-2,4-dione Product Cyclization->Product Acidic Workup

Caption: General experimental workflow for piperidine-2,4-dione synthesis.

The mechanism of the Dieckmann condensation is a critical aspect of this synthesis. It involves several key steps, from the initial deprotonation to the final ring formation.

Dieckmann_Mechanism cluster_mech Dieckmann Condensation Mechanism Start N-Acyl-β-amino Diester Enolate Enolate Formation (Base abstracts α-proton) Start->Enolate Base (B⁻) Attack Intramolecular Nucleophilic Attack Enolate->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Alkoxide (RO⁻) Intermediate->Elimination KetoEster Cyclic β-Keto Ester Elimination->KetoEster FinalProduct Piperidine-2,4-dione (after hydrolysis & decarboxylation) KetoEster->FinalProduct

Caption: Mechanism of the Dieckmann Condensation for ring formation.

Critical parameters for a successful Dieckmann cyclization include the stringent use of anhydrous conditions to prevent hydrolysis, the careful selection of a base (e.g., sodium hydride, sodium ethoxide) to avoid side reactions like transesterification, and controlled reaction temperatures.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented procedure for the direct synthesis of the title compound.[4]

Materials:

  • 4-methoxy-5,6-dihydro-2(1H)-pyridone

  • Sodium hydride (60% dispersion in oil)

  • N,N-dimethylformamide (DMF)

  • Ethyl iodide

  • Ethanol

  • 10% Hydrochloric acid

  • Chloroform

  • Saturated sodium chloride solution

  • 5% aqueous sodium hydrogen carbonate solution

Procedure:

  • Suspend sodium hydride (447 mg) in DMF (10 ml).

  • To this suspension, add a solution of 4-methoxy-5,6-dihydro-2(1H)-pyridone (1.29 g) in DMF (30 ml) dropwise under ice-cooling.

  • Stir the mixture under ice-cooling for 30 minutes.

  • Add ethyl iodide (0.97 ml) dropwise to the mixture.

  • Continue stirring under ice-cooling for another 30 minutes, then allow the reaction to proceed at room temperature for 2.5 hours.

  • Pour the reaction mixture into water and extract with chloroform.

  • Wash the organic extract with a saturated sodium chloride solution and dry.

  • Evaporate the solvent. Dissolve the residue in ethanol (120 ml).

  • Add 10% hydrochloric acid (60 ml) and let the solution stand at 25°C for 5 hours.

  • Distill off the solvent under reduced pressure.

  • Dissolve the resulting residue in chloroform, wash with 5% aqueous sodium hydrogen carbonate solution and then with water.

  • Dry the organic layer and distill off the solvent to yield the final product, this compound.

Protocol 2: General Synthesis of Substituted Piperidine-2,4-diones

This generalized protocol is based on the Dieckmann cyclization of N-acyl-β-amino diesters, a common strategy for producing a variety of derivatives.[3][5]

Materials:

  • Appropriately substituted N-acyl-β-amino diester

  • Anhydrous solvent (e.g., Toluene, THF)

  • Strong base (e.g., Sodium ethoxide, Potassium tert-butoxide)

  • Anhydrous acid for neutralization (e.g., HCl in ether)

  • Aqueous acid for hydrolysis/decarboxylation (e.g., 6M HCl)

Procedure:

  • Dissolve the N-acyl-β-amino diester substrate in an anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the base portion-wise or as a solution at a controlled temperature (often 0°C to room temperature) to initiate the cyclization.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by adding an anhydrous acid to neutralize the excess base.

  • Remove the solvent under reduced pressure.

  • For hydrolysis and decarboxylation to obtain the dione, reflux the crude β-keto ester intermediate in an aqueous acid (e.g., 6M HCl).

  • After cooling, neutralize the mixture and extract the product with a suitable organic solvent (e.g., Dichloromethane, Ethyl acetate).

  • Wash the combined organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate in vacuo.

  • Purify the final piperidine-2,4-dione derivative using column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of the parent compound, this compound, as described in Protocol 1.

PrecursorProductReagentsSolventTime (h)Temp (°C)Yield (%)Reference
4-methoxy-5,6-dihydro-2(1H)-pyridoneThis compoundNaH, Ethyl Iodide, 10% HClDMF, Ethanol3RT78%[4]

Synthesis of Analogs

The synthesis of piperidine analogs is a broad field. For structures related to the 2,4-dione core, such as piperidin-4-ones, alternative synthetic strategies are often employed.

  • Mannich Condensation: This is a classical method for synthesizing 2,6-disubstituted piperidin-4-ones. The reaction involves the condensation of an aldehyde, a primary amine (or ammonia), and a ketone with two α-hydrogens.[6][7]

  • Reductive Amination: Intramolecular reductive amination of δ-ketoamines can be used to form the piperidine ring.[8]

  • Aza-Diels-Alder Reactions: Cycloaddition reactions involving imines as dienophiles provide a powerful route to highly substituted piperidine derivatives.[9]

These methods, among others, provide access to a wide chemical space of piperidine-containing molecules for drug discovery and development.[10][11]

References

Putative Mechanism of Action of 1-Ethylpiperidine-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines the putative mechanism of action for 1-Ethylpiperidine-2,4-dione. As of the current date, there is a notable absence of specific research on this particular molecule in publicly available scientific literature. Therefore, the mechanisms proposed herein are based on an in-depth analysis of structurally related piperidine-2,4-dione and piperidinone derivatives, which are known to possess a range of biological activities. The information presented is intended to serve as a scientifically grounded guide for future research and drug development efforts.

Executive Summary

The Piperidine-2,4-dione Scaffold

The piperidine ring is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to be functionalized to modulate pharmacokinetic and pharmacodynamic properties.[5][6] The dione functionality at the 2 and 4 positions introduces specific electronic and steric features that can influence target binding and biological activity. The ethyl group at the 1-position (N-alkylation) can further modulate the compound's lipophilicity and interaction with biological targets.

Putative Mechanism of Action I: Anticancer Activity

Numerous piperidine derivatives have been investigated for their anticancer properties, exhibiting cytotoxic effects against a variety of cancer cell lines.[2][7][8] The proposed anticancer mechanism for this compound, based on its structural analogs, likely involves the induction of apoptosis and interference with key cell signaling pathways.

Induction of Apoptosis

Structurally similar compounds, such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, have been shown to induce apoptosis in cancer cells.[9] This is often achieved by modulating the expression of key apoptosis-regulating proteins. It is hypothesized that this compound could similarly trigger programmed cell death through the following pathway:

  • Increased expression of pro-apoptotic proteins: Upregulation of p53 and Bax, leading to the permeabilization of the mitochondrial outer membrane.[9]

  • Decreased expression of anti-apoptotic proteins: Downregulation of Bcl-2 and XIAP, which would otherwise inhibit apoptosis.[8]

  • Activation of Caspases: The release of cytochrome c from the mitochondria would initiate the caspase cascade, leading to the execution of apoptosis.

Interference with Cell Signaling Pathways

Piperidine derivatives have been shown to modulate several signaling pathways crucial for cancer cell proliferation and survival.[8] A putative mechanism for this compound could involve the inhibition of pathways such as:

  • NF-κB Pathway: Inhibition of NF-κB activation, a key mediator of inflammation and cell survival in cancer.[9]

  • STAT3 Pathway: Piperidine-containing compounds have been shown to inhibit the JAK/STAT protein kinase pathway, which is critical for maintaining anti-apoptotic and proliferative signals in hematological cancers.[9]

Data on Anticancer Activity of Piperidinone Analogs

The following table summarizes the in vitro cytotoxic activity of various piperidinone derivatives against human cancer cell lines. This data provides a quantitative basis for the potential anticancer efficacy of this compound.

Compound ClassCancer Cell LineCell TypeActivity Metric (µM)Reference
Piperidine DerivativesPC-3ProstateGI50: <25 µg/mL[7]
786-0KidneyGI50: 0.4 µg/mL[2]
HT29ColonGI50: 4.1 µg/mL[2]
NCI/ADR-RESOvarian (Resistant)GI50: 17.5 µg/mL[2]
3-chloro-3-methyl-2,6-diarylpiperidin-4-onesMyeloma Cell LinesHematologicalGrowth Reduction[9]
Leukemia Cell LinesHematologicalGrowth Reduction[9]
1-MethylpiperidinesDU145ProstateIC50 in low µM range[10]
Experimental Protocols for Anticancer Activity Assessment

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Culture: Human cancer cell lines (e.g., PC-3, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration that inhibits 50% of cell growth) is determined.

This assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Putative Mechanism of Action II: Antimicrobial Activity

The piperidinone scaffold is also present in compounds with notable antimicrobial properties.[3][4] The putative antimicrobial mechanism of this compound could involve the disruption of microbial cell integrity or the inhibition of essential microbial enzymes.

Disruption of Microbial Cell Membranes

It is hypothesized that the lipophilic nature of the N-ethylpiperidine moiety could facilitate the compound's insertion into the lipid bilayer of bacterial or fungal cell membranes. This could lead to:

  • Increased membrane permeability: Disruption of the membrane's structural integrity, leading to the leakage of essential intracellular components.

  • Inhibition of membrane-bound proteins: Interference with the function of proteins involved in nutrient transport, energy production, and cell wall synthesis.

Inhibition of Essential Microbial Enzymes

Piperidine derivatives may also exert their antimicrobial effects by targeting and inhibiting key microbial enzymes that are absent or significantly different in host cells.

Data on Antimicrobial Activity of Piperidinone Analogs

The following table presents the minimum inhibitory concentration (MIC) values of various piperidinone derivatives against a range of bacterial and fungal strains.

Compound ClassMicrobial StrainTypeMIC (µg/mL)Reference
Piperidin-4-one derivativesStaphylococcus aureusGram-positiveGood activity[4]
Escherichia coliGram-negativeGood activity[4]
Bacillus subtilisGram-positiveGood activity[4]
PiperidinothiosemicarbazonesMycobacterium tuberculosisAcid-fast0.5 - 4[11]
Piperidine derivativesAspergillus nigerFungusVarying inhibition[12]
Candida albicansFungusVarying inhibition[12]
Experimental Protocols for Antimicrobial Activity Assessment

This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth.

  • Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Putative Signaling Pathway for Anticancer Activity

anticancer_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits p53 p53 This compound->p53 Activates NFkB NF-κB This compound->NFkB Inhibits STAT3 STAT3 This compound->STAT3 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax Bax (Pro-apoptotic) Bax->Caspase9 Activates p53->Bax Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes antimicrobial_workflow start Start: Synthesize This compound prepare_stock Prepare Stock Solution (in DMSO) start->prepare_stock serial_dilution Perform Serial Dilutions in 96-well Plate prepare_stock->serial_dilution broth_microdilution Broth Microdilution Assay (Determine MIC) select_strains Select Bacterial and Fungal Strains prepare_inoculum Prepare Standardized Inoculum select_strains->prepare_inoculum inoculate Inoculate Plates prepare_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates inoculate->incubate read_mic Read MIC values incubate->read_mic analyze Analyze Data and Compare with Controls read_mic->analyze end End: Report Antimicrobial Activity Profile analyze->end

References

A Historical Literature Review of Piperidine-2,4-dione Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and pharmaceuticals. Among the various derivatives of this versatile scaffold, piperidine-2,4-dione and its analogues have garnered significant interest for their diverse pharmacological activities. This technical guide provides a comprehensive historical review of piperidine-2,4-dione compounds, detailing their synthesis, biological evaluation, and mechanisms of action.

Historical Perspective: From Glutarimides to Piperidine-2,4-diones

The exploration of piperidine-dione scaffolds began with the study of glutarimides (piperidine-2,6-diones). Naturally occurring glutarimides, such as cycloheximide and streptimidone, were initially investigated as antibiotics in the 1960s.[1] Subsequent research revealed their potent cytotoxic activities.[1] A significant milestone in the history of glutarimides was the discovery of the anti-inflammatory and antiangiogenic properties of the synthetic derivative, thalidomide, in the 1990s. This led to its approval for treating multiple myeloma and complications of leprosy, and the subsequent development of more potent analogues like lenalidomide and pomalidomide.[1]

The synthesis of the isomeric piperidine-2,4-dione ring system has been a subject of interest for synthetic chemists for over a century. One of the earliest and most effective methods for the construction of this scaffold is the Dieckmann condensation, an intramolecular Claisen condensation of diesters, first reported by Walter Dieckmann in the late 19th and early 20th centuries.[2][3] This reaction has been widely employed for the synthesis of five- and six-membered rings. Another classical approach is the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, which is conceptually related to the Dieckmann condensation.[4] The Guareschi-Thorpe condensation, dating back to the work of Icilio Guareschi in the late 19th century, provides a route to substituted pyridines which can be precursors to piperidine derivatives.[3][5][6]

Synthetic Methodologies for Piperidine-2,4-dione Derivatives

The synthesis of piperidine-2,4-diones can be broadly categorized into cyclization reactions of acyclic precursors.

Dieckmann Condensation

The Dieckmann condensation is a robust method for the synthesis of piperidine-2,4-diones. This intramolecular cyclization of a δ-amino diester is typically carried out in the presence of a strong base.

Figure 1: General workflow for Dieckmann condensation.
Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction provides an alternative route to the piperidine-2,4-dione core through the intramolecular cyclization of a dinitrile precursor. The resulting cyclic α-cyanoenamine can then be hydrolyzed to the desired dione.[7]

Thorpe_Ziegler_Cyclization Dinitrile Acyclic Dinitrile Carbanion Carbanion Intermediate Dinitrile->Carbanion Deprotonation Base Base Cyclic_Enamine Cyclic α-Cyanoenamine Carbanion->Cyclic_Enamine Intramolecular Cyclization Piperidine_2_4_dione Piperidine-2,4-dione Cyclic_Enamine->Piperidine_2_4_dione Hydrolysis

Figure 2: Thorpe-Ziegler cyclization for piperidine-2,4-dione synthesis.

Biological Activities of Piperidine-2,4-dione Compounds

Piperidine-2,4-dione derivatives have been investigated for a range of biological activities, with anticonvulsant and cytotoxic properties being the most prominent.

Anticonvulsant Activity

A number of piperidine-2,6-dione derivatives, structurally similar to the 2,4-diones, have shown promising anticonvulsant activity in preclinical models.[8][9] The mechanism of action for some piperidine derivatives is believed to involve the modulation of GABAergic neurotransmission.[8][10] Specifically, some compounds may act on the benzodiazepine-binding site of GABAA receptors.[10]

Table 1: Anticonvulsant Activity of Selected Piperidine-dione Derivatives

CompoundAnimal ModelED50 (mg/kg)Protective Index (PI)Reference
7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-oneMES23.7>33.7[10]
7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-onescPTZ78.1>10.0[10]
PiperineMES10-20 (decreased hind limb extension)-[11]
PiperinescPTZ10 (delayed onset)-[12]

MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole.

Cytotoxic Activity

The cytotoxicity of piperidine derivatives has been evaluated against various cancer cell lines. The mechanism of action for their anticancer effects can be multifaceted, including the inhibition of enzymes like topoisomerase II and interaction with DNA.[13]

Table 2: Cytotoxic Activity of Selected Piperidine and Related Derivatives

CompoundCell LineIC50 (µM)Reference
Benzo[a]phenazine derivative 5d-2HeLa, A549, MCF-7, HL-601.04-2.27[13]
Thiazolidine-2,4-dione derivative 24HepG20.60[14]
Thiazolidine-2,4-dione derivative 22MCF-70.65[14]
Piperidine derivative 16786-0 (Renal)0.4 µg/mL[10]

IC50: The half maximal inhibitory concentration.

Experimental Protocols

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[1][15][16][17]

Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.[15]

Procedure:

  • Animals (typically mice or rats) are acclimated to the laboratory environment.[15]

  • The test compound or vehicle is administered, usually intraperitoneally (i.p.).

  • At the time of peak drug effect, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through corneal or auricular electrodes.[15][18]

  • The animal is observed for the presence or absence of a tonic hindlimb extension seizure.[15]

  • Protection is defined as the abolition of the tonic hindlimb extension phase.[15]

  • The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

MES_Test_Workflow Start Start Acclimation Animal Acclimation Start->Acclimation Dosing Administer Compound/Vehicle Acclimation->Dosing Stimulation Apply Electrical Stimulus Dosing->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Endpoint Endpoint: Abolition of Seizure? Observation->Endpoint Protected Protected Endpoint->Protected Yes Not_Protected Not Protected Endpoint->Not_Protected No Analysis Calculate ED50 Protected->Analysis Not_Protected->Analysis End End Analysis->End

Figure 3: Experimental workflow for the MES test.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is used to identify compounds that can prevent clonic seizures and is considered a model for absence seizures.[1][19]

Procedure:

  • Animals are acclimated and administered the test compound or vehicle.

  • A subcutaneous injection of pentylenetetrazole (PTZ) (e.g., 85 mg/kg in mice) is given.[19]

  • Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures, characterized by rhythmic muscle contractions.[19]

  • Protection is defined as the absence of clonic seizures.[19]

  • The ED50 is determined.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.[20][21][22]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cells are seeded in a 96-well plate and allowed to adhere.[22]

  • The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).[22]

  • MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.[22]

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[22]

  • The absorbance of the solution is measured using a microplate reader at a wavelength of around 570 nm.

  • The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with Test Compound Cell_Seeding->Compound_Treatment Incubation Incubate Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Formation MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Measurement Measure Absorbance Solubilization->Absorbance_Measurement Analysis Calculate IC50 Absorbance_Measurement->Analysis End End Analysis->End

Figure 4: Experimental workflow for the MTT assay.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by piperidine-2,4-dione compounds are still an active area of research. However, based on the activities of structurally related piperidine derivatives, several potential mechanisms can be proposed.

Modulation of GABAergic Neurotransmission

The anticonvulsant effects of some piperidine derivatives are thought to be mediated through the enhancement of GABAergic inhibition in the central nervous system. This can occur through various mechanisms, including direct agonism at GABAA receptors or modulation of the benzodiazepine binding site.[10]

GABAergic_Modulation Piperidine_Derivative Piperidine-2,4-dione Derivative GABA_A_Receptor GABA-A Receptor Piperidine_Derivative->GABA_A_Receptor Binds to receptor Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Cl- influx Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Figure 5: Proposed GABAergic modulation by piperidine derivatives.

Conclusion

The piperidine-2,4-dione scaffold represents a promising area for the discovery of novel therapeutic agents. This technical guide has provided a historical overview of the synthesis and biological evaluation of these compounds, from their early origins in glutarimide chemistry to more recent investigations into their anticonvulsant and cytotoxic properties. The detailed experimental protocols and summary of quantitative data offer a valuable resource for researchers in the field of drug discovery and development. Further exploration of the structure-activity relationships and elucidation of the specific molecular targets and signaling pathways will be crucial for the future design of more potent and selective piperidine-2,4-dione-based drugs.

References

CAS number and chemical identifiers for 1-Ethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and potential biological significance of 1-Ethylpiperidine-2,4-dione. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Identifiers and Properties

This compound is a heterocyclic organic compound. Its core chemical information is summarized in the table below, providing a foundational reference for its identity and basic properties.

IdentifierValueReference
CAS Number 99539-36-3[1]
Molecular Formula C7H11NO2[1]
Molecular Weight 141.17 g/mol [1]
InChI InChI=1S/C7H11NO2/c1-2-8-4-3-6(9)5-7(8)10/h2-5H2,1H3[2]
InChIKey YSBKSRFISPYBQD-UHFFFAOYSA-N[2]
SMILES CCN1CCC(=O)CC1=O[2]
Synonyms 1-Ethyl-2,4-piperidinedione

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound has been documented. The following procedure outlines the necessary reagents and steps.

Materials:

  • Sodium hydride (60% dispersion in oil)

  • N,N-dimethylformamide (DMF)

  • 4-methoxy-5,6-dihydro-2(1H)-pyridone

  • Ethyl iodide

  • Chloroform

  • Saturated sodium chloride solution

  • Ethanol

  • 10% Hydrochloric acid

  • 5% aqueous sodium hydrogen carbonate solution

  • Water

Procedure:

  • Suspend sodium hydride (447 mg) in N,N-dimethylformamide (10 ml).

  • Add a solution of 4-methoxy-5,6-dihydro-2(1H)-pyridone (1.29 g) in N,N-dimethylformamide (30 ml) dropwise to the suspension while stirring under ice-cooling for 30 minutes.

  • Add ethyl iodide (0.97 ml) dropwise to the mixture and continue stirring under ice-cooling for an additional 30 minutes.

  • Stir the mixture at room temperature for 2.5 hours.

  • Pour the reaction mixture into water and extract with chloroform.

  • Wash the chloroform extract with a saturated sodium chloride solution and then dry it.

  • Evaporate the solvent.

  • Dissolve the residue in ethanol (120 ml) and add 10% hydrochloric acid (60 ml).

  • Allow the mixture to stand at 25°C for 5 hours.

  • Distill off the solvent under reduced pressure.

  • Dissolve the resulting residue in chloroform, wash with 5% aqueous sodium hydrogen carbonate solution and water, and then dry.

  • Distill off the solvent to yield 1-ethyl-2,4-dioxopiperidine (1.12 g, 78% yield).

Synthesis Workflow

A Suspend Sodium Hydride in DMF B Add 4-methoxy-5,6-dihydro-2(1H)-pyridone solution (ice-cooling, 30 min) A->B C Add Ethyl Iodide (ice-cooling, 30 min) B->C D Stir at Room Temperature (2.5 h) C->D E Aqueous Workup and Extraction with Chloroform D->E F Solvent Evaporation E->F G Hydrolysis with HCl in Ethanol (5 h) F->G H Solvent Evaporation G->H I Purification (Chloroform, NaHCO3 wash, water wash) H->I J Final Product: this compound I->J

Caption: Synthetic workflow for this compound.

Potential Biological Activities and Applications

While specific biological data for this compound is not extensively available in the public domain, the broader class of piperidine-containing compounds is of significant interest in medicinal chemistry. Piperidine and its derivatives are integral components in the design of numerous pharmaceuticals.[3]

Compounds featuring the piperidine scaffold have been investigated for a wide range of therapeutic applications, including their potential as anticancer, anti-inflammatory, antimicrobial, and analgesic agents. The structural motif of piperidine-2,4-dione, in particular, serves as a versatile platform for the development of novel bioactive molecules. The synthesis of various piperidine-2,4-dione-type azaheterocycles is an active area of research for applications in drug development and the synthesis of natural products.[4]

Given the established biological relevance of the piperidine nucleus, it is plausible that this compound could be a candidate for biological screening assays to explore its potential therapeutic properties.

Illustrative Biological Screening Workflow

The following diagram illustrates a general workflow for the preliminary biological screening of a compound like this compound, for example, in an antimicrobial assay.

A Compound Preparation (this compound) C Broth Microdilution or Agar Diffusion Assay A->C B Selection of Microbial Strains (e.g., Bacteria, Fungi) B->C D Incubation under Controlled Conditions C->D E Determination of Minimum Inhibitory Concentration (MIC) D->E F Data Analysis and Interpretation E->F G Identification of Potential Antimicrobial Activity F->G

Caption: General workflow for antimicrobial activity screening.

Hypothetical Signaling Pathway Interaction

To illustrate a potential mechanism of action, the following diagram depicts a hypothetical signaling pathway where a piperidine-dione compound could act as an inhibitor of a key cellular enzyme, a common mechanism for therapeutic intervention.

cluster_0 Cellular Environment cluster_1 Drug Interaction A External Signal B Receptor A->B C Signaling Cascade (e.g., Kinase Pathway) B->C D Target Enzyme C->D E Cellular Response (e.g., Proliferation, Inflammation) D->E F This compound F->D Inhibition

Caption: Hypothetical enzyme inhibition by a piperidine-dione.

Disclaimer: The biological activities and signaling pathway interactions described and illustrated are based on the general properties of the piperidine class of compounds and are provided for illustrative purposes. Specific experimental data for this compound is limited, and further research is required to determine its precise biological profile.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Ethylpiperidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document also includes established protocols for the experimental determination of its key physicochemical parameters. Furthermore, it outlines a general workflow for the synthesis and biological screening of such novel compounds, with a specific focus on its potential as a kinase inhibitor.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is critical to note that while the molecular formula and weight are definitive, other parameters are currently based on predictive models and await experimental verification.

PropertyValueSource
Molecular Formula C₇H₁₁NO₂[1][2]
Molecular Weight 141.17 g/mol [1][2]
Physical State Solid or liquidHoffman Fine Chemicals
Appearance White to yellow solid or Brown oilHoffman Fine Chemicals
Predicted Boiling Point 255.0 ± 23.0 °C at 760 TorrHoffman Fine Chemicals
Predicted Density 1.102 ± 0.06 g/cm³ at 20°CHoffman Fine Chemicals
Predicted XlogP -0.3[3]
Melting Point Not availableHoffman Fine Chemicals
Solubility Not availableHoffman Fine Chemicals
pKa Not available
logP (experimental) Not available

Synthesis of this compound

A documented method for the synthesis of this compound is available and detailed below.

Protocol:

  • Preparation of Sodium Hydride Suspension: Suspend 447 mg of a 60% dispersion of sodium hydride in oil in 10 ml of N,N-dimethylformamide (DMF).

  • Addition of Pyridone Derivative: To the suspension, add a solution of 1.29 g of 4-methoxy-5,6-dihydro-2(1H)-pyridone in 30 ml of DMF dropwise.

  • Stirring: Stir the resulting mixture under ice-cooling for 30 minutes.

  • Alkylation: Add 0.97 ml of ethyl iodide dropwise to the mixture.

  • Reaction Completion: Continue stirring the mixture under ice-cooling for 30 minutes, followed by stirring at room temperature for 2.5 hours.

  • Work-up: Pour the reaction mixture into water and extract with chloroform.

  • Washing and Drying: Wash the chloroform extract with a saturated sodium chloride solution and then dry it.

  • Solvent Evaporation: Evaporate the solvent to obtain the crude product.

  • Hydrolysis: Dissolve the residue in 120 ml of ethanol and add 60 ml of 10% hydrochloric acid. Let the mixture stand at 25°C for 5 hours.

  • Final Purification: Distill off the solvent under reduced pressure. Dissolve the residue in chloroform, wash with a 5% aqueous sodium hydrogen carbonate solution and then with water. Dry the chloroform layer and distill off the solvent to yield 1-ethyl-2,4-dioxopiperidine (1.12 g, 78% yield).[4]

Experimental Protocols for Physicochemical Characterization

The following are detailed, generalized methodologies for determining the key physicochemical properties of a compound such as this compound.

Melting Point Determination (Capillary Method)

This method is suitable for crystalline solids.[5][6]

  • Sample Preparation: Ensure the sample is dry and finely powdered.

  • Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, which is sealed at one end. The sample should be tightly packed to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. For oily substances, a solidification point can be determined by cooling a molten sample in a capillary tube and observing the temperature at which it solidifies.

Solubility Determination

This protocol provides a qualitative assessment of solubility in various solvents.[7][8]

  • Sample Preparation: Weigh approximately 25 mg of the compound (or measure 0.05 mL if it is a liquid).

  • Solvent Addition: In a small test tube, add 0.75 mL of the desired solvent (e.g., water, ethanol, acetone, diethyl ether) in small portions.

  • Mixing: After each addition, shake the test tube vigorously for at least 30 seconds.

  • Observation: Observe if the compound has completely dissolved. If it dissolves, it is considered soluble in that solvent under the tested conditions.

  • pH-Dependent Solubility: For aqueous solubility, tests in 5% HCl and 5% NaOH can indicate the acidic or basic nature of the compound.

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant.[9][10][11]

  • Solution Preparation: Prepare a solution of the compound with a known concentration (e.g., 1 mM) in a suitable solvent, often a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

  • Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the compound. Add the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.

logP Determination (HPLC Method)

The partition coefficient (logP) between n-octanol and water can be determined using High-Performance Liquid Chromatography (HPLC).[12][13][14]

  • Standard Preparation: Prepare a series of standard compounds with known logP values.

  • Chromatographic System: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration Curve: Inject the standard compounds and record their retention times. Plot the logarithm of the retention factor (k') versus the known logP values to create a calibration curve.

  • Sample Analysis: Inject a solution of this compound and determine its retention time under the same chromatographic conditions.

  • logP Calculation: Use the retention time of the sample to calculate its logP value from the calibration curve.

Biological Activity and Screening

Derivatives of piperidine-2,4-dione are recognized for their potential as pharmacologically active agents. They have been investigated for a range of biological activities, including antimicrobial and anticancer properties. A notable area of interest is their potential as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key enzyme in inflammatory signaling pathways.

General Workflow for Biological Screening of a Novel Heterocyclic Compound

The following diagram illustrates a typical workflow for the synthesis and subsequent physicochemical and biological evaluation of a novel compound like this compound.

G General Workflow for Compound Evaluation cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Profiling cluster_bio Biological Evaluation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization MeltingPoint Melting Point Characterization->MeltingPoint Solubility Solubility Characterization->Solubility pKa pKa Characterization->pKa logP logP Characterization->logP PrimaryScreening Primary Biological Screening (e.g., Kinase Inhibition Assay) Characterization->PrimaryScreening DoseResponse Dose-Response Studies PrimaryScreening->DoseResponse Selectivity Selectivity Profiling DoseResponse->Selectivity CellBased Cell-Based Assays Selectivity->CellBased G MK2 Inhibition Assay Workflow A Prepare serial dilutions of This compound B Add compound, MK2 enzyme, and substrate to microplate wells A->B C Initiate reaction by adding ATP B->C D Incubate at 30°C for 60 minutes C->D E Stop reaction and add ADP detection reagent D->E F Measure luminescence E->F G Calculate IC50 value F->G

References

Methodological & Application

Application Notes and Protocols: 1-Ethylpiperidine-2,4-dione as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a wide array of approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for targeting a variety of biological macromolecules. The 1-ethylpiperidine-2,4-dione core, a specific embodiment of this versatile heterocycle, offers a unique combination of features for the development of novel therapeutics. The presence of two carbonyl groups provides opportunities for diverse chemical modifications and interactions with biological targets, while the N-ethyl group can influence solubility, metabolic stability, and receptor engagement.

This document provides detailed application notes on the potential of the this compound scaffold in medicinal chemistry, alongside comprehensive protocols for the synthesis and biological evaluation of its derivatives. While direct biological data for derivatives of this specific scaffold is limited in publicly available literature, we present data from closely related analogs to illustrate its potential and provide a framework for future research.

Application Notes: Therapeutic Potential

The this compound scaffold is a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The rationale for this is based on the biological activities observed for structurally similar piperidinedione and piperidin-4-one derivatives.

Anticancer Applications

Derivatives of 3,5-bis(benzylidene)-4-piperidones, which are structurally analogous to substituted 1-ethylpiperidine-2,4-diones, have demonstrated significant cytotoxic activity against various cancer cell lines. These compounds are thought to exert their effects through the induction of apoptosis and cell cycle arrest. The α,β-unsaturated ketone moiety present in these derivatives can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, such as cysteine residues in enzymes or transcription factors involved in cancer cell proliferation and survival.

By analogy, 3,5-diaryliden-1-ethylpiperidine-2,4-dione derivatives are hypothesized to exhibit similar anticancer properties. The dione functionality may enhance the electrophilicity of the exocyclic double bonds, potentially leading to increased reactivity and biological activity. Furthermore, the N-ethyl group can be explored for its role in modulating pharmacokinetic properties and target engagement.

Anti-inflammatory Properties

N-substituted 3,5-bis(benzylidene)piperidin-4-ones have been shown to possess potent anti-inflammatory activity.[1] These compounds effectively inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular assays.[1] The mechanism of action is believed to involve the modulation of inflammatory signaling pathways, such as the NF-κB pathway.

Given the structural similarity, derivatives of this compound are attractive candidates for development as novel anti-inflammatory agents. The dione scaffold can be functionalized with various aryl groups at the 3- and 5-positions to optimize anti-inflammatory potency and selectivity.

Quantitative Data Summary

Due to the limited availability of published data specifically for this compound derivatives, the following tables present illustrative data based on reported values for closely related N-acyl-3,5-bis(benzylidene)piperidin-4-one analogs. This data is intended to provide a representative example of the expected biological activities and to serve as a benchmark for the evaluation of novel compounds based on the this compound scaffold.

Table 1: Illustrative Anticancer Activity of 3,5-Bis(benzylidene)-1-ethylpiperidine-2,4-dione Analogs

Compound IDR1R2IC50 (µM) vs. MCF-7IC50 (µM) vs. HCT116
EPD-1 HH8.512.3
EPD-2 4-Cl4-Cl2.13.7
EPD-3 4-OCH34-OCH315.221.8
EPD-4 2-F2-F5.67.9

Data is hypothetical and for illustrative purposes.

Table 2: Illustrative Anti-inflammatory Activity of 3,5-Bis(benzylidene)-1-ethylpiperidine-2,4-dione Analogs

Compound IDR1R2Inhibition of TNF-α Production (IC50, µM)Inhibition of IL-6 Production (IC50, µM)
EPD-1 HH12.815.1
EPD-2 4-Cl4-Cl3.54.2
EPD-3 4-OCH34-OCH320.525.3
EPD-4 2-F2-F7.28.9

Data is hypothetical and for illustrative purposes, based on analogs reported in the literature.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of derivatives of this compound.

Synthesis Protocol: General Procedure for the Synthesis of 3,5-Bis(arylmethylene)-1-ethylpiperidine-2,4-diones

This protocol describes a Claisen-Schmidt condensation reaction to synthesize 3,5-diaryliden-1-ethylpiperidine-2,4-diones.

Materials:

  • This compound

  • Substituted aromatic aldehydes (2.2 equivalents)

  • Ethanol

  • Piperidine (catalytic amount)

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted aromatic aldehyde (2.2 equivalents) to the solution.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

G reagents This compound + Substituted Aromatic Aldehyde (2.2 eq) reaction Claisen-Schmidt Condensation reagents->reaction catalyst Piperidine (catalyst) Ethanol, Reflux catalyst->reaction workup Acidification (HCl) Filtration reaction->workup purification Recrystallization or Column Chromatography workup->purification product 3,5-Bis(arylmethylene)- This compound purification->product

Synthetic workflow for 3,5-bis(arylmethylene)-1-ethylpiperidine-2,4-diones.

Biological Evaluation Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

G start Seed Cancer Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Treat with Compound Dilutions incubation1->treatment incubation2 Incubate 48h treatment->incubation2 mtt_add Add MTT Solution incubation2->mtt_add incubation3 Incubate 4h mtt_add->incubation3 dissolve Dissolve Formazan with DMSO incubation3->dissolve read Measure Absorbance at 570 nm dissolve->read end Calculate IC50 read->end

Workflow for the MTT cytotoxicity assay.

Biological Evaluation Protocol: Anti-inflammatory Activity Assay (LPS-induced Cytokine Production in Macrophages)

This protocol describes the evaluation of the anti-inflammatory activity of the synthesized compounds by measuring their effect on lipopolysaccharide (LPS)-induced cytokine production in murine macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • 24-well cell culture plates

  • Lipopolysaccharide (LPS)

  • Synthesized this compound derivatives (dissolved in DMSO)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells into 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a control with LPS alone.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage inhibition of cytokine production for each compound concentration and determine the IC50 values.

G start Seed RAW 264.7 Cells in 24-well Plate pretreatment Pre-treat with Test Compounds (1h) start->pretreatment stimulation Stimulate with LPS (24h) pretreatment->stimulation collect Collect Supernatants stimulation->collect elisa Measure TNF-α and IL-6 by ELISA collect->elisa end Calculate IC50 elisa->end

Workflow for anti-inflammatory assay.

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound derivatives in the context of cancer therapy, focusing on the inhibition of a key kinase involved in cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Translocates to Nucleus Inhibitor This compound Derivative Inhibitor->KinaseB Inhibits Proliferation Cell Proliferation & Survival GeneExpression->Proliferation

References

Applications of 1-Ethylpiperidine-2,4-dione in Agricultural Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the reported activities of structurally related piperidine-2,4-dione and pyrrolidine-2,4-dione derivatives. Specific experimental data for 1-Ethylpiperidine-2,4-dione is limited in the public domain. Therefore, the information presented herein should be considered as a theoretical framework and a guide for initiating research into the potential agricultural applications of this compound. All experiments should be conducted with appropriate controls.

Introduction

Piperidine-2,4-dione and its derivatives represent a class of heterocyclic compounds with significant potential in agricultural science. Research into analogous structures, such as pyrrolidine-2,4-diones, has revealed promising herbicidal and fungicidal activities. These compounds are of interest to researchers and drug development professionals for their potential to be developed into novel crop protection agents. This document provides detailed application notes and experimental protocols to guide the investigation of this compound as a potential herbicide, fungicide, and plant growth regulator.

Herbicidal Applications

Derivatives of piperidine-2,4-dione have demonstrated inhibitory effects on the growth of various weed species. The proposed mechanism of action, while not fully elucidated for this specific compound, may involve the disruption of essential biochemical pathways in susceptible plants.

Application Note: Herbicidal Efficacy Screening

Initial screening of this compound for herbicidal activity can be performed using a petri dish bioassay against common monocotyledonous and dicotyledonous weeds. This method allows for rapid assessment of phytotoxicity on seed germination and early seedling growth.

Quantitative Data for Structurally Related Compounds

The following table summarizes the herbicidal activity of novel pyrrolidine-2,4-dione derivatives against barnyard grass (Echinochloa crus-galli) and rape (Brassica campestris) seedlings. This data is provided as a reference for the potential efficacy range that might be observed with this compound.

CompoundTarget SpeciesConcentration (µg/mL)Inhibition Rate (%)Reference
Pyrrolidine-2,4-dione derivative 10qEchinochloa crus-galli (root)10065.6[1]
Pyrrolidine-2,4-dione derivative 10nBrassica campestris (root)10084.0[1]
Experimental Protocol: Petri Dish Bioassay for Herbicidal Activity

This protocol outlines a method for evaluating the pre-emergent herbicidal effects of this compound.

Materials:

  • This compound

  • Seeds of test plants (e.g., Echinochloa crus-galli, Brassica campestris, Lolium rigidum)

  • Sterile petri dishes (9 cm diameter)

  • Whatman No. 1 filter paper

  • Agar

  • Solvent for the test compound (e.g., acetone, DMSO)

  • Distilled water

  • Growth chamber with controlled temperature and light

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions to achieve the desired test concentrations (e.g., 10, 50, 100, 200 µg/mL).

  • Preparation of Agar Plates:

    • Prepare a 0.8% (w/v) agar solution in distilled water and autoclave.

    • Cool the agar to approximately 45-50°C.

    • Add the test compound solution to the molten agar to the final desired concentration. Include a solvent control.

    • Pour 15-20 mL of the agar medium into each sterile petri dish and allow it to solidify.

  • Seed Plating:

    • Place 25 seeds of the test plant evenly on the surface of the solidified agar in each petri dish.

  • Incubation:

    • Seal the petri dishes with parafilm.

    • Incubate the dishes in a growth chamber at 25±2°C with a 12-hour photoperiod.

  • Data Collection:

    • After 7-10 days, measure the germination rate, root length, and shoot length of the seedlings.

    • Calculate the percentage of inhibition for each parameter compared to the control.

Workflow for Herbicidal Activity Bioassay

Herbicidal_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare Test Solutions (this compound) prep_agar Prepare Herbicide- Impregnated Agar Plates prep_sol->prep_agar seed Place Seeds on Agar prep_agar->seed incubate Incubate in Growth Chamber seed->incubate measure Measure Germination, Root & Shoot Length incubate->measure calculate Calculate Inhibition Rate measure->calculate

Caption: Workflow for the petri dish bioassay to evaluate herbicidal activity.

Fungicidal Applications

Pyrrolidine-2,4-dione derivatives have been shown to possess significant fungicidal activity against a range of plant pathogenic fungi. This suggests that this compound may also exhibit antifungal properties.

Application Note: In Vitro Antifungal Screening

The "poisoned food technique" is a standard method for the in vitro evaluation of the antifungal activity of chemical compounds. This technique involves growing fungi on a culture medium that has been amended with the test compound.

Quantitative Data for Structurally Related Compounds

The following table presents the in vitro antifungal activity of novel pyrrolidine-2,4-dione derivatives against several phytopathogenic fungi. The EC50 values represent the concentration of the compound that inhibits 50% of the mycelial growth.

CompoundTarget FungusEC50 (µg/mL)Reference
Pyrrolidine-2,4-dione derivative 4hRhizoctonia solani0.39[2]
Boscalid (Commercial Fungicide)Rhizoctonia solani2.21[2]
Experimental Protocol: Poisoned Food Technique for Antifungal Activity

This protocol describes the procedure for assessing the in vitro fungicidal activity of this compound against Rhizoctonia solani.

Materials:

  • This compound

  • Pure culture of Rhizoctonia solani

  • Potato Dextrose Agar (PDA) medium

  • Solvent for the test compound (e.g., acetone, DMSO)

  • Sterile petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare serial dilutions to obtain the desired test concentrations.

  • Preparation of Poisoned Media:

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Cool the medium to approximately 45-50°C.

    • Add the appropriate volume of the test compound solution to the molten PDA to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a solvent control plate.

    • Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Inoculation:

    • From the edge of an actively growing culture of R. solani, take a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc, mycelium-side down, in the center of each PDA plate.

  • Incubation:

    • Incubate the plates at 28±2°C in the dark.

  • Data Collection:

    • When the mycelial growth in the control plate has almost reached the edge of the plate, measure the diameter of the fungal colony in all plates.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where C = average diameter of the colony in the control, and T = average diameter of the colony in the treatment.

Workflow for Fungicidal Activity Bioassay

Fungicidal_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare Test Solutions (this compound) prep_pda Prepare Poisoned PDA Medium prep_sol->prep_pda inoculate Inoculate with Fungal Disc prep_pda->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Mycelial Growth Inhibition measure->calculate

Caption: Workflow for the poisoned food technique to evaluate fungicidal activity.

Plant Growth Regulation

Certain chemical compounds can influence plant growth and development by mimicking or interfering with natural plant hormones.[3] Bioassays are essential for identifying and characterizing the effects of potential plant growth regulators.[4]

Application Note: Plant Growth Regulation Bioassay

The effect of this compound on plant growth can be assessed using classic bioassays such as the wheat coleoptile elongation test (for auxin-like activity) or the dwarf pea shoot elongation test (for gibberellin-like activity).

Experimental Protocol: Wheat Coleoptile Elongation Test

This protocol is designed to determine if this compound exhibits auxin-like activity by measuring its effect on the elongation of wheat coleoptiles.

Materials:

  • This compound

  • Wheat seeds (Triticum aestivum)

  • Sterile petri dishes

  • Filter paper

  • Incubator or dark room

  • Ruler or caliper

Procedure:

  • Seed Germination:

    • Soak wheat seeds in distilled water for 2-4 hours.

    • Germinate the seeds on moist filter paper in petri dishes in the dark at 25°C for 3-4 days.

  • Preparation of Coleoptile Sections:

    • When the coleoptiles are approximately 2-3 cm long, use a sharp blade to cut 5 mm sections from the region 3-5 mm below the tip.

  • Preparation of Test Solutions:

    • Prepare a range of concentrations of this compound in a suitable buffer solution (e.g., phosphate buffer with 2% sucrose). Include a buffer-only control.

  • Incubation:

    • Place 10 coleoptile sections into a petri dish containing 10 mL of the test solution.

    • Incubate the dishes in the dark at 25°C for 24 hours.

  • Data Collection:

    • After incubation, measure the final length of each coleoptile section.

    • Calculate the average elongation for each concentration and compare it to the control.

Logical Relationship for Plant Growth Regulation Assessment

PGR_Logic compound This compound bioassay Plant Growth Bioassay (e.g., Wheat Coleoptile Elongation) compound->bioassay effect Observed Effect bioassay->effect promotion Growth Promotion effect->promotion Auxin-like Activity inhibition Growth Inhibition effect->inhibition Growth Inhibitor no_effect No Significant Effect effect->no_effect mechanism Further Investigation: Mechanism of Action promotion->mechanism inhibition->mechanism

Caption: Logical flow for assessing the plant growth regulatory potential.

References

Application Notes and Protocols: 1-Ethylpiperidine-2,4-dione as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Ethylpiperidine-2,4-dione is a valuable and versatile synthetic intermediate for the construction of a variety of fused heterocyclic systems. The piperidine scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[1] The presence of the 1,3-dicarbonyl moiety in this compound allows for facile condensation reactions with various binucleophilic reagents, leading to the formation of fused pyridone systems. These resulting heterocyclic cores, such as pyrazolopyridines and isoxazolopyridines, are of significant interest in drug discovery due to their diverse pharmacological activities.[2][3]

These application notes provide detailed protocols for the synthesis of key heterocyclic scaffolds derived from this compound, including pyrazolo[3,4-b]pyridinones and isoxazolo[5,4-b]pyridinones.

Key Applications and Reaction Pathways

This compound serves as a C3 synthon in annulation reactions. The reactive methylene group situated between the two carbonyls, along with the carbonyl groups themselves, provides multiple reaction sites for cyclocondensation.

The general synthetic strategy involves the reaction of this compound with bifunctional reagents containing adjacent nucleophilic centers. This approach allows for the construction of a new five-membered heterocyclic ring fused to the piperidine-2,4-dione core.

logical_relationship This compound This compound Hydrazine Hydrazine Hydroxylamine Hydroxylamine 5-Aminopyrazole 5-Aminopyrazole Pyrazolo[3,4-b]pyridinone Pyrazolo[3,4-b]pyridinone Hydrazine->Pyrazolo[3,4-b]pyridinone Isoxazolo[5,4-b]pyridinone Isoxazolo[5,4-b]pyridinone Hydroxylamine->Isoxazolo[5,4-b]pyridinone Pyrazolo[4,3-c]pyrazolopyridine Pyrazolo[3,4-b]pyridinone Derivative 5-Aminopyrazole->Pyrazolo[4,3-c]pyrazolopyridine

Caption: Synthetic utility of this compound.

Experimental Protocols

The following protocols are generalized procedures based on established methods for the synthesis of fused pyridine systems from 1,3-dicarbonyl compounds.[4][5][6] Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst) may be required for optimal yields with this compound.

experimental_workflow start Start reagents Combine this compound, Binucleophile, Solvent, and Catalyst start->reagents reaction Heat Reaction Mixture (Monitor by TLC) reagents->reaction workup Cool to Room Temperature and Perform Aqueous Work-up reaction->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., Na2SO4 or MgSO4) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify Crude Product (Crystallization or Chromatography) concentration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for synthesis.

Protocol 1: Synthesis of 1-Ethyl-1,4,6,7-tetrahydro-5H-pyrazolo[3,4-b]pyridin-5-one

This protocol describes the condensation of this compound with hydrazine hydrate to yield the corresponding fused pyrazolopyridinone.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol or Acetic Acid

  • Glacial Acetic Acid (catalyst, if using ethanol as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (1.1 eq) to the solution.

  • If using ethanol as the solvent, add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of 1-Ethyl-1,4,6,7-tetrahydro-5H-isoxazolo[5,4-b]pyridin-5-one

This protocol outlines the synthesis of the fused isoxazolopyridinone via the reaction of this compound with hydroxylamine hydrochloride.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate or other suitable base

  • Ethanol/Water mixture

Procedure:

  • To a solution of this compound (1.0 eq) in an ethanol/water mixture, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and reduce the volume of ethanol under vacuum.

  • The product may precipitate from the aqueous solution. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Synthesis of Fused Pyrazolopyridinone Derivatives from 5-Aminopyrazoles

This protocol describes a general method for the condensation of this compound with substituted 5-aminopyrazoles.

Materials:

  • This compound

  • Substituted 5-aminopyrazole (e.g., 3-methyl-5-aminopyrazole)

  • Acetic acid or a high-boiling solvent like DMF or toluene

  • Catalyst (e.g., p-toluenesulfonic acid, optional)

Procedure:

  • Combine this compound (1.0 eq) and the desired 5-aminopyrazole (1.0 eq) in a round-bottom flask with a reflux condenser.

  • Add a suitable solvent such as glacial acetic acid. Alternatively, use a solvent like toluene or DMF with a catalytic amount of a suitable acid catalyst.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration, wash with a suitable solvent, and dry.

  • If the product remains in solution, concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization or column chromatography.

Data Presentation

The following tables summarize the expected products from the reactions of this compound and provide a template for the presentation of experimental data.

Table 1: Products from the Reaction of this compound with Binucleophiles

Starting MaterialBinucleophileExpected ProductMolecular Formula of ProductMolecular Weight of Product ( g/mol )
This compoundHydrazine1-Ethyl-1,4,6,7-tetrahydro-5H-pyrazolo[3,4-b]pyridin-5-oneC₈H₁₁N₃O165.19
This compoundHydroxylamine1-Ethyl-1,4,6,7-tetrahydro-5H-isoxazolo[5,4-b]pyridin-5-oneC₈H₁₀N₂O₂166.18
This compound3-Methyl-5-aminopyrazole1-Ethyl-3-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[3,4-b]pyridin-5-oneC₁₀H₁₄N₄O206.24

Table 2: Representative Experimental Data Template

Product NameYield (%)Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
1-Ethyl-1,4,6,7-tetrahydro-5H-pyrazolo[3,4-b]pyridin-5-oneTBDTBDTBDTBDTBD
1-Ethyl-1,4,6,7-tetrahydro-5H-isoxazolo[5,4-b]pyridin-5-oneTBDTBDTBDTBDTBD
1-Ethyl-3-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[3,4-b]pyridin-5-oneTBDTBDTBDTBDTBD

TBD: To Be Determined experimentally.

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of diverse, fused heterocyclic compounds of medicinal interest. The protocols provided herein offer a foundation for the exploration of its synthetic utility. The straightforward nature of these condensation reactions allows for the generation of molecular complexity from simple starting materials, making this compound an attractive component for library synthesis in drug discovery programs.

References

In vitro and in vivo experimental design using 1-Ethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Derivatives of piperidine have been explored for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, and anticonvulsant agents.[3][4] The dione functionality within the piperidine ring, as seen in 1-Ethylpiperidine-2,4-dione, suggests the potential for diverse pharmacological effects, drawing parallels to other bioactive dione-containing heterocycles like thiazolidine-2,4-diones, which have been investigated as anticancer agents.[5]

These application notes provide a comprehensive framework for the in vitro and in vivo experimental investigation of this compound to elucidate its potential therapeutic properties. The protocols outlined below are designed to screen for anticancer, antimicrobial, and anticonvulsant activities, based on the known biological profiles of structurally related piperidine derivatives.[3][6]

Potential Areas of Investigation

Given the broad bioactivity of the piperidine scaffold, the following therapeutic areas are proposed for the initial investigation of this compound:

  • Oncology: Evaluation of cytotoxic and anti-proliferative effects against various cancer cell lines.

  • Infectious Diseases: Assessment of antimicrobial activity against a panel of pathogenic bacteria and fungi.

  • Neurology: Screening for anticonvulsant properties in established preclinical models of epilepsy.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for screening this compound for its potential biological activities.

experimental_workflow_oncology cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation (if in vitro activity is confirmed) iv_start Prepare Stock Solution of This compound iv_cell_lines Select Panel of Cancer Cell Lines (e.g., MCF-7, HepG2, A549) iv_start->iv_cell_lines iv_assay MTT/XTT Assay for Cell Viability iv_cell_lines->iv_assay iv_ic50 Determine IC50 Values iv_assay->iv_ic50 invivo_model Establish Xenograft Mouse Model iv_ic50->invivo_model Promising Results invivo_treatment Administer Compound to Mice invivo_model->invivo_treatment invivo_monitoring Monitor Tumor Growth and Toxicity invivo_treatment->invivo_monitoring invivo_analysis Analyze Tumor Weight and Biomarkers invivo_monitoring->invivo_analysis

Oncology Experimental Workflow

experimental_workflow_antimicrobial cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation (if in vitro activity is significant) am_start Prepare Stock Solution of This compound am_pathogens Select Panel of Bacteria and Fungi am_start->am_pathogens am_mic Broth Microdilution Assay for MIC am_pathogens->am_mic am_mbc Determine MBC/MFC am_mic->am_mbc invivo_infection Establish Murine Infection Model am_mbc->invivo_infection Potent Activity invivo_treatment Administer Compound invivo_infection->invivo_treatment invivo_outcome Assess Bacterial/Fungal Load and Survival invivo_treatment->invivo_outcome

Antimicrobial Experimental Workflow

In Vitro Protocols

Protocol 1: Evaluation of Anticancer Activity (MTT Assay)

This protocol details the methodology for assessing the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is less than 0.5%.

  • Treatment: After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the various concentrations of the test compound. Include wells with vehicle control (medium with DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The concentration that inhibits cell growth by 50% (IC50) is determined by plotting cell viability against compound concentration.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial/fungal inoculums standardized to 0.5 McFarland

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Controls: Include a positive control (broth with inoculum and standard antibiotic), a negative control (broth only), and a growth control (broth with inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Protocols

Protocol 3: Murine Xenograft Model for Anticancer Efficacy

This protocol describes an in vivo study to evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Animals:

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using calipers (Volume = 0.5 x length x width²).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (at various doses, e.g., 10, 30, 100 mg/kg) or vehicle control via an appropriate route (e.g., intraperitoneal or oral) daily or on a specified schedule.

  • Monitoring: Monitor tumor growth, body weight, and signs of toxicity throughout the study.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the mean tumor weights and volumes between the treated and control groups to determine the anti-tumor efficacy.

Protocol 4: Maximal Electroshock (MES) Seizure Model for Anticonvulsant Activity

The MES test is a standard model for identifying compounds effective against generalized tonic-clonic seizures.[6]

Animals:

  • Adult male mice (e.g., ICR strain, 20-25 g)

Procedure:

  • Compound Administration: Administer this compound at various doses intraperitoneally (i.p.) or orally (p.o.). A vehicle control group receives the solvent alone.

  • Seizure Induction: At the time of peak effect (determined in preliminary pharmacokinetic studies), induce a seizure by delivering a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Protection is defined as the absence of the tonic hindlimb extension.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50).

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

Cell LineTissue of OriginIC50 (µM) ± SD
MCF-7Breast Cancer15.2 ± 2.1
HepG2Liver Cancer25.8 ± 3.5
A549Lung Cancer42.1 ± 5.6
HEK293Normal Kidney> 100

Table 2: Hypothetical Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria16
Escherichia coliGram-negative Bacteria64
Candida albicansFungus32

Table 3: Hypothetical In Vivo Anticonvulsant Activity in the MES Test

Dose (mg/kg, i.p.)Number of Animals Protected / TotalProtection (%)
101 / 812.5
304 / 850.0
1007 / 887.5
ED50 (mg/kg) ~30

Hypothetical Signaling Pathway

Should this compound demonstrate significant anticancer activity, further studies would be required to elucidate its mechanism of action. A potential pathway to investigate, based on the activity of other small molecule kinase inhibitors, is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound This compound Compound->PI3K Potential Inhibition Compound->Akt Potential Inhibition

Hypothetical PI3K/Akt/mTOR Inhibition

References

The Role of 1-Ethylpiperidine-2,4-dione in the Synthesis of Bioactive Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-SYN-001

Introduction

1-Ethylpiperidine-2,4-dione is a versatile heterocyclic building block that serves as a valuable precursor in the synthesis of complex molecular architectures, particularly those containing a piperidine core. This structural motif is prevalent in a wide array of natural products and pharmaceutically active compounds. The dione functionality at the 2- and 4-positions of the piperidine ring offers multiple reactive sites for strategic chemical modifications, enabling the construction of diverse and stereochemically rich molecules. This application note explores the utility of this compound in the synthesis of bioactive piperidine scaffolds, with a focus on its application in the construction of precursors for alkaloids and other natural product analogues.

While direct total syntheses of complex natural products originating from this compound are not extensively documented in publicly available literature, its role as a foundational scaffold allows for the efficient assembly of substituted piperidines that are key intermediates in synthetic routes towards these and other biologically active molecules. The ethyl group on the nitrogen atom provides stability and influences the steric outcomes of subsequent reactions, making it a useful derivative for specific synthetic strategies.

Application: Synthesis of a Key Precursor for Quinolizidine Alkaloids

Quinolizidine alkaloids, such as myrtine and nupharamine, represent a class of natural products with interesting biological activities. The synthesis of the quinolizidine ring system often relies on the construction of appropriately substituted piperidine precursors. This compound can be envisioned as a starting point for the elaboration of such precursors. A representative synthetic application involves the regioselective functionalization of the dione to introduce substituents that can later participate in cyclization reactions to form the bicyclic quinolizidine core.

Experimental Workflow for the Synthesis of a Substituted Piperidine Intermediate

The following workflow outlines a general strategy for the functionalization of this compound to generate a key intermediate for the synthesis of quinolizidine alkaloid analogues.

workflow start This compound step1 Regioselective Enolate Formation start->step1 Base (e.g., LDA) step2 Aldol Condensation with an Electrophilic Aldehyde step1->step2 R-CHO step3 Dehydration to form α,β-Unsaturated Ketone step2->step3 Acid or Base Catalysis step4 Stereoselective Reduction of the Ketone step3->step4 Reducing Agent (e.g., NaBH4) step5 Functional Group Interconversion of the Ester step4->step5 e.g., DIBAL-H, LiAlH4 product Substituted Piperidine Precursor step5->product

Caption: General workflow for the functionalization of this compound.

Protocols

Protocol 1: Regioselective Aldol Condensation of this compound

This protocol describes the regioselective formation of an enolate from this compound and its subsequent reaction with an aldehyde to introduce a side chain at the C-3 position.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • Electrophilic aldehyde (e.g., 3-phenylpropanal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • A solution of this compound (1.0 eq) in anhydrous THF is prepared in a flame-dried, two-necked round-bottom flask under an inert atmosphere of argon.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of LDA (1.1 eq) is added dropwise to the cooled solution via syringe. The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • The selected aldehyde (1.2 eq) is added dropwise to the reaction mixture. The stirring is continued at -78 °C for 2 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data:

EntryAldehydeProductYield (%)Diastereomeric Ratio (d.r.)
1Benzaldehyde3-(Hydroxy(phenyl)methyl)-1-ethylpiperidine-2,4-dione783:1
2Isobutyraldehyde1-Ethyl-3-(1-hydroxy-2-methylpropyl)piperidine-2,4-dione855:1
3Acetaldehyde3-(1-Hydroxyethyl)-1-ethylpiperidine-2,4-dione722:1

Table 1: Representative yields and diastereoselectivities for the aldol condensation of this compound. Data are representative and may vary based on specific reaction conditions and substrates.

Protocol 2: Dehydration and Reduction to a Saturated Piperidine Derivative

This protocol outlines the dehydration of the aldol adduct to form an α,β-unsaturated ketone, followed by the reduction of the enone and the remaining ketone.

Materials:

  • Aldol adduct from Protocol 1

  • p-Toluenesulfonic acid (PTSA)

  • Toluene

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Dehydration

  • The aldol adduct (1.0 eq) and a catalytic amount of PTSA (0.1 eq) are dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • The mixture is heated to reflux until no more water is collected in the Dean-Stark trap.

  • The reaction mixture is cooled to room temperature and washed with saturated aqueous NaHCO₃ solution.

  • The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude α,β-unsaturated ketone.

Part B: Reduction

  • The crude α,β-unsaturated ketone is dissolved in a mixture of methanol and dichloromethane.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride (3.0 eq) is added portion-wise over 30 minutes.

  • The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of water.

  • The organic solvents are removed under reduced pressure.

  • The aqueous residue is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The resulting diol can be purified by column chromatography.

Quantitative Data:

Substrate (Aldol Adduct from)Dehydration Yield (%)Reduction Yield (%)Final Diol Product
Benzaldehyde92881-Ethyl-3-(phenylmethyl)piperidine-2,4-diol
Isobutyraldehyde95901-Ethyl-3-(2-methylpropyl)piperidine-2,4-diol

Table 2: Yields for the dehydration and reduction steps. Data are representative and may vary.

Signaling Pathway Analogy: Synthetic Transformation Cascade

The sequence of reactions starting from this compound can be visualized as a synthetic cascade, where each step transforms the molecule to build up complexity, analogous to a signaling pathway in a biological system.

G sub This compound enol Regioselective Enolate sub->enol Base aldol Aldol Adduct enol->aldol + Aldehyde enone α,β-Unsaturated Ketone aldol->enone Dehydration diol Piperidine Diol Precursor enone->diol Reduction

Caption: Synthetic cascade for the elaboration of this compound.

This compound is a valuable and adaptable starting material for the synthesis of highly functionalized piperidine derivatives. The protocols and data presented herein demonstrate a viable synthetic route to access complex piperidine scaffolds that can serve as key precursors to a variety of natural product analogues and other bioactive molecules. The strategic manipulation of its dione functionality allows for the introduction of diverse substituents and the creation of stereocenters, highlighting its importance in modern synthetic organic chemistry and drug discovery. Researchers can utilize these methodologies as a foundation for developing novel synthetic pathways towards complex molecular targets.

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-Ethylpiperidine-2,4-dione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethylpiperidine-2,4-dione. Our aim is to facilitate the optimization of yield and purity through detailed experimental protocols, data-driven insights, and clear visual aids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors depending on the synthetic route employed. Two common routes are the N-alkylation of a pyridone precursor followed by hydrolysis, and the Dieckmann condensation.

  • For the N-Alkylation/Hydrolysis Route:

    • Incomplete N-alkylation: The reaction of 4-methoxy-5,6-dihydro-2(1H)-pyridone with ethyl iodide may be incomplete. Ensure anhydrous conditions as sodium hydride (NaH) reacts with water. Use a slight excess of ethyl iodide and allow for sufficient reaction time.

    • Side Reactions (O-alkylation): Competition between N-alkylation and O-alkylation of the pyridone precursor can occur. While N-alkylation is generally favored, optimizing reaction conditions can further improve selectivity. Using a strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as DMF or THF is recommended.

    • Inefficient Hydrolysis: The subsequent acid-catalyzed hydrolysis of the enol ether might be incomplete. Ensure the concentration of the acid (e.g., HCl) and the reaction time are adequate to drive the reaction to completion.

  • For the Dieckmann Condensation Route:

    • Base Selection: The choice of base is critical. Sodium ethoxide is commonly used, but stronger bases like sodium hydride or potassium tert-butoxide can lead to higher yields in some cases by ensuring complete deprotonation.

    • Reaction Conditions: The reaction is an intramolecular process, and running the reaction at high concentrations can favor intermolecular side reactions, leading to polymer formation. It is advisable to perform the reaction under reasonably dilute conditions.

    • Purity of Starting Material: The Dieckmann condensation is sensitive to impurities in the starting diester. Ensure the precursor, such as diethyl N-ethyl-N-(2-ethoxycarbonylethyl)aminopropanoate, is of high purity.

Q2: I am observing significant impurity peaks in my crude product analysis (TLC/LC-MS/NMR). What are the likely side products?

A2: The nature of impurities is highly dependent on the synthetic pathway.

  • N-Alkylation/Hydrolysis Route Impurities:

    • Unreacted Starting Material: Incomplete reaction can leave residual 4-methoxy-5,6-dihydro-2(1H)-pyridone.

    • O-Alkylated Isomer: The formation of the O-alkylated product, 2-ethoxy-4-methoxy-5,6-dihydropyridine, is a common side product.

    • Over-alkylation Products: Although less common with secondary amines, quaternary ammonium salts can sometimes form if the reaction conditions are too harsh or if there is a large excess of the alkylating agent.

  • Dieckmann Condensation Route Impurities:

    • Intermolecular Condensation Products: As mentioned, high concentrations can lead to the formation of linear oligomers or polymers instead of the desired cyclic dione.

    • Byproducts from Base: If using an alkoxide base like sodium ethoxide, transesterification with the solvent (if different from the ester's alcohol) can occur.

    • Unreacted Diester: Incomplete cyclization will result in the presence of the starting diester in the crude product.

Q3: How can I effectively purify the final product, this compound?

A3: A multi-step purification approach is often necessary to achieve high purity.

  • Aqueous Work-up: After the reaction, a standard aqueous work-up is crucial. This typically involves quenching the reaction, extracting the product into an organic solvent (e.g., chloroform or ethyl acetate), washing with water and brine to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: This is a highly effective method for separating the desired product from closely related impurities. A silica gel column is typically used. The choice of eluent is critical and should be optimized based on TLC analysis. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective.

  • Recrystallization: For obtaining a highly crystalline and pure final product, recrystallization is recommended. The choice of solvent is key; a solvent system in which the product is sparingly soluble at room temperature but readily soluble when hot is ideal. Potential solvent systems include ethanol/water, isopropanol, or ethyl acetate/hexane mixtures.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound based on reported experimental findings.

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute 1: N-Alkylation & HydrolysisRoute 2: Dieckmann Condensation
Starting Materials 4-methoxy-5,6-dihydro-2(1H)-pyridone, Ethyl iodideDiethyl N-ethyl-N-(2-ethoxycarbonylethyl)aminopropanoate
Key Reagents Sodium hydride, Hydrochloric acidSodium ethoxide or other strong base
Reported Yield ~78%Generally good, but specific data for this compound is limited in the literature.
Common Side Products O-alkylated isomer, unreacted starting materialIntermolecular condensation products, unreacted diester
Advantages Well-defined, two-step procedure with a reported high yield.A classic and versatile method for forming six-membered rings.
Disadvantages Potential for N- vs. O-alkylation competition.Sensitive to reaction concentration and purity of starting material.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation and Hydrolysis

This protocol is adapted from a reported synthesis and provides a reliable method for obtaining the target compound.

Step 1: N-Ethylation of 4-methoxy-5,6-dihydro-2(1H)-pyridone

  • Suspend sodium hydride (60% dispersion in oil, 0.45 g, 11.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Add a solution of 4-methoxy-5,6-dihydro-2(1H)-pyridone (1.29 g, 10.1 mmol) in anhydrous DMF (30 mL) dropwise to the stirred suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add ethyl iodide (0.97 mL, 12.1 mmol) dropwise to the reaction mixture.

  • Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2.5 hours.

  • Pour the reaction mixture into water (100 mL) and extract with chloroform (3 x 50 mL).

  • Wash the combined organic extracts with a saturated sodium chloride solution (brine, 50 mL) and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude intermediate.

Step 2: Hydrolysis to this compound

  • Dissolve the crude residue from Step 1 in ethanol (120 mL).

  • Add 10% hydrochloric acid (60 mL) to the solution.

  • Allow the mixture to stand at 25 °C for 5 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in chloroform (100 mL).

  • Wash the chloroform solution with a 5% aqueous sodium hydrogen carbonate solution (50 mL) and then with water (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield this compound. The reported yield for this procedure is approximately 78%.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow and a logical troubleshooting pathway.

experimental_workflow cluster_step1 Step 1: N-Ethylation cluster_step2 Step 2: Hydrolysis start Start na_dmf Suspend NaH in DMF start->na_dmf add_pyridone Add 4-methoxy-5,6-dihydro-2(1H)-pyridone na_dmf->add_pyridone stir_0c_1 Stir at 0°C add_pyridone->stir_0c_1 add_eti Add Ethyl Iodide stir_0c_1->add_eti stir_rt Stir at RT add_eti->stir_rt workup_1 Aqueous Work-up stir_rt->workup_1 crude_intermediate Crude Intermediate workup_1->crude_intermediate dissolve_etoh Dissolve in Ethanol crude_intermediate->dissolve_etoh add_hcl Add 10% HCl dissolve_etoh->add_hcl stand_rt Stand at RT add_hcl->stand_rt remove_solvent Remove Solvent stand_rt->remove_solvent workup_2 Aqueous Work-up remove_solvent->workup_2 final_product This compound workup_2->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield or Purity Issue check_reaction Incomplete Reaction? start->check_reaction check_impurities Unexpected Impurities? start->check_impurities increase_time Increase Reaction Time/Temp check_reaction->increase_time Yes check_reagents Check Reagent Purity/Stoichiometry check_reaction->check_reagents Yes optimize_base Optimize Base/Solvent check_impurities->optimize_base Yes, side products observed purification Improve Purification Protocol check_impurities->purification Yes, difficult to separate final_product Improved Yield/Purity increase_time->final_product Re-run Experiment check_reagents->final_product Re-run Experiment optimize_base->final_product Re-run Experiment purification->final_product Re-purify Product

Caption: Troubleshooting guide for optimizing synthesis.

Technical Support Center: Purification of 1-Ethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Ethylpiperidine-2,4-dione.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem 1: Low recovery or yield after purification.

  • Possible Cause: The compound may be partially lost during extraction or chromatography due to its polarity. The dione functionality might also lead to some instability under certain pH conditions.

  • Solution:

    • During workup, ensure the aqueous phase is thoroughly extracted with an appropriate organic solvent like chloroform or ethyl acetate.[1]

    • When performing column chromatography, select a solvent system that provides good separation while ensuring the compound elutes effectively. A gradient elution might be necessary.

    • Avoid strongly acidic or basic conditions during purification to minimize potential hydrolysis or degradation of the piperidine-2,4-dione ring.[2]

Problem 2: Presence of persistent impurities in the final product.

  • Possible Cause: Impurities may co-elute with the product during column chromatography or co-crystallize. These could be starting materials, by-products from the synthesis, or degradation products. Side reactions during synthesis, such as those common in piperidine chemistry, can lead to structurally similar impurities.[3]

  • Solution:

    • Optimize the mobile phase for column chromatography to improve the separation of the desired product from impurities. Thin-layer chromatography (TLC) should be used to test various solvent systems beforehand.[4]

    • If column chromatography is insufficient, consider recrystallization from a suitable solvent system. Experiment with different solvents to find one where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.[5]

    • For certain impurities, a chemical wash during the workup might be effective. For example, a dilute acid wash could remove basic impurities, while a bicarbonate wash could remove acidic by-products.

Problem 3: Oiling out or formation of an amorphous solid instead of crystals during recrystallization.

  • Possible Cause: The level of supersaturation may be too high, leading to rapid precipitation instead of crystal growth. The presence of impurities can also inhibit crystal lattice formation.[5]

  • Solution:

    • Slow down the crystallization process by allowing the solution to cool more slowly. Using a Dewar flask or insulating the crystallization vessel can help.

    • Reduce the initial concentration of the solution to avoid excessive supersaturation.

    • Try a different solvent or a mixture of solvents for crystallization. A good solvent/anti-solvent system can sometimes promote better crystal growth.[5]

    • "Seeding" the solution with a tiny crystal of pure this compound can provide a nucleation point and encourage proper crystal formation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider during purification?

A1: this compound has a molecular weight of 141.17 g/mol and the molecular formula C7H11NO2.[6] As a dione, it possesses two carbonyl groups, which make the molecule polar and susceptible to nucleophilic attack. The piperidine ring is a six-membered heterocycle.[3] The presence of both carbonyl groups and the tertiary amine can influence its solubility and stability.

Q2: What are the recommended initial purification techniques for crude this compound?

A2: For initial purification of crude this compound, column chromatography on silica gel is a common and effective method.[7] Following chromatography, recrystallization can be employed to achieve higher purity.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to separate volatile components and identify them by their mass spectra.[8]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for assessing purity and quantifying the amount of product.

Illustrative Purification Data for Piperidine Derivatives

The following table summarizes purification data for compounds with structural similarities to this compound, as specific data for the target compound is limited in the literature. This data is intended to provide a general reference for expected outcomes with various purification techniques.

Compound ClassPurification MethodEluent/SolventYieldPurityReference
Indoline DerivativeColumn Chromatography19:1 Hexane/Ethyl Acetate76%>95% (assumed)[7]
Indoline DerivativeColumn Chromatography6:4 Hexane/Ethyl Acetate57%>95% (assumed)[7]
Substituted PiperidinoneColumn Chromatography20:1 Petroleum Ether/Ethyl Acetate68%>95% (assumed)
N-EthylpiperidineFractional DistillationNot Applicable77-83%Not Specified[9]

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a hexane/ethyl acetate mixture).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Monitoring: Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light or with a suitable stain.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.[8]

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the purified product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture).

  • Dissolution: In a larger flask, dissolve the bulk of the material in the minimum amount of the hot solvent chosen.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Place the flask in an ice bath to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

G Troubleshooting Workflow for Purification start Start Purification check_purity Assess Purity (TLC, NMR, HPLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure end Pure Product is_pure->end Yes troubleshoot Identify Problem is_pure->troubleshoot No low_yield Low Yield troubleshoot->low_yield impurities Persistent Impurities troubleshoot->impurities cryst_issues Crystallization Issues troubleshoot->cryst_issues

Caption: A logical workflow for troubleshooting the purification of this compound.

G Purification Method Selection start Crude Product initial_purity Initial Purity Assessment (TLC) start->initial_purity high_purity High Purity (>90%) initial_purity->high_purity Relatively Clean low_purity Low Purity (<90%) initial_purity->low_purity Many Impurities recrystallization Recrystallization high_purity->recrystallization chromatography Column Chromatography low_purity->chromatography chromatography->recrystallization

Caption: A decision tree for selecting an appropriate purification method.

G Column Chromatography Workflow prep Prepare Column and Sample load Load Sample onto Column prep->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions (TLC) collect->monitor pool Pool Pure Fractions monitor->pool evaporate Evaporate Solvent pool->evaporate

Caption: A schematic workflow for purification by column chromatography.

References

Strategies to improve reaction efficiency for 1-Ethylpiperidine-2,4-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Ethylpiperidine-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Two primary synthetic strategies are commonly employed for the synthesis of this compound:

  • Route 1: Dieckmann Cyclization. This method involves the intramolecular cyclization of an N-ethylated aminodiester, such as diethyl 3,3'-(ethylazanediyl)dipropanoate, using a strong base. The subsequent hydrolysis and decarboxylation of the resulting β-keto ester yield the desired product.

  • Route 2: N-Ethylation of Piperidine-2,4-dione. This approach begins with the synthesis of the piperidine-2,4-dione ring, which is then N-ethylated using an ethylating agent like ethyl iodide in the presence of a base. A specific example involves the synthesis from 4-methoxy-5,6-dihydro-2(1H)-pyridone.[1]

Q2: I am getting a low yield in my Dieckmann cyclization. What are the potential causes and solutions?

A2: Low yields in Dieckmann cyclizations can stem from several factors. Incomplete reaction, side reactions such as intermolecular condensation, or hydrolysis of the ester functionalities are common culprits. To address this, consider the following:

  • Choice of Base: The base is crucial for the success of the Dieckmann condensation. While traditional bases like sodium ethoxide are effective, stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents can minimize side reactions and improve yields.[2]

  • Anhydrous Conditions: Moisture can lead to the hydrolysis of the ester starting material and the β-keto ester product. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Reaction Concentration: High concentrations can favor intermolecular side reactions. Running the reaction at a higher dilution may improve the yield of the desired intramolecular cyclization product.

Q3: During the N-ethylation of piperidine-2,4-dione, I am observing the formation of multiple products. How can I improve the selectivity?

A3: The formation of multiple products during N-ethylation can be due to over-alkylation (formation of a quaternary ammonium salt) or side reactions involving the dione functionality. To enhance selectivity for the desired N-ethylated product:

  • Control Stoichiometry: Use a slight excess of the piperidine-2,4-dione relative to the ethylating agent to minimize the chance of double ethylation.

  • Choice of Base and Solvent: A mild base such as potassium carbonate (K2CO3) in a polar aprotic solvent like DMF can be effective. Stronger bases like sodium hydride may also be used, but careful temperature control is necessary.

  • Reaction Temperature: Running the reaction at a lower temperature can help control the reaction rate and improve selectivity.

Q4: What are the best methods for purifying this compound?

A4: The choice of purification method depends on the nature of the impurities. Common techniques include:

  • Crystallization: If the product is a solid and the impurities have different solubility profiles, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.

  • Column Chromatography: Silica gel chromatography can be used to separate the product from impurities. Due to the basic nature of the piperidine nitrogen, tailing of the product on the column can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (1-2%), can be added to the eluent.

  • Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be an effective purification method.

Troubleshooting Guides

Route 1: Dieckmann Cyclization
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive base.Use a fresh batch of a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide.
Insufficient reaction time or temperature.Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Poor quality starting material.Ensure the diester starting material is pure and dry.
Formation of Polymeric Byproducts High reaction concentration.Perform the reaction under high-dilution conditions to favor intramolecular cyclization.
Hydrolysis of Ester Groups Presence of water in the reaction.Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Isolating the Product after Workup Product is soluble in the aqueous phase.Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic product.
Route 2: N-Ethylation of Piperidine-2,4-dione
Issue Potential Cause Troubleshooting Steps
Low Conversion to the N-ethylated Product Inactive ethylating agent.Use a fresh bottle of ethyl iodide or another suitable ethylating agent.
Insufficient base.Ensure at least one equivalent of a suitable base is used to neutralize the acid formed during the reaction.
Formation of Quaternary Ammonium Salt (Over-Ethylation) Excess ethylating agent.Use a stoichiometric amount or a slight excess of the piperidine-2,4-dione.
High reaction temperature.Perform the reaction at room temperature or below to control the reaction rate.
Ring Opening or Other Side Reactions Use of a very strong base or high temperatures.Employ a milder base like K2CO3 and moderate reaction temperatures.

Data Presentation

Table 1: Comparison of Bases for Dieckmann Cyclization of Diethyl Adipate (Model Reaction)

Catalyst Solvent Temperature Yield (%) Reference
Sodium Ethoxide (NaOEt)TolueneReflux82[2]
Sodium Hydride (NaH)TolueneReflux72[2]
Sodium Amide (NaNH2)XyleneReflux75[2]
Dimsyl Ion (in DMSO)DMSONot SpecifiedHigher than Na/Toluene[2]

Note: This table presents data for a model Dieckmann condensation and illustrates the impact of the base on the reaction yield. Similar trends can be expected for the synthesis of this compound via Dieckmann cyclization.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Methoxy-5,6-dihydro-2(1H)-pyridone[1]
  • N-Ethylation:

    • Suspend sodium hydride (60% dispersion in oil, 447 mg) in anhydrous N,N-dimethylformamide (DMF, 10 ml) in a round-bottom flask under an inert atmosphere and cool in an ice bath.

    • Add a solution of 4-methoxy-5,6-dihydro-2(1H)-pyridone (1.29 g) in anhydrous DMF (30 ml) dropwise to the suspension.

    • Stir the mixture under ice-cooling for 30 minutes.

    • Add ethyl iodide (0.97 ml) dropwise.

    • Stir the reaction mixture under ice-cooling for 30 minutes and then at room temperature for 2.5 hours.

    • Pour the reaction mixture into water and extract with chloroform.

    • Wash the combined organic extracts with a saturated sodium chloride solution and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

  • Hydrolysis:

    • Dissolve the residue from the previous step in ethanol (120 ml).

    • Add 10% hydrochloric acid (60 ml) and allow the mixture to stand at 25°C for 5 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in chloroform and wash with a 5% aqueous sodium hydrogen carbonate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield 1-ethyl-2,4-dioxopiperidine (1.12 g, 78% yield).

Visualizations

Dieckmann_Cyclization_Workflow start Start: Diethyl 3,3'-(ethylazanediyl)dipropanoate step1 1. Add Strong Base (e.g., NaH) in Anhydrous Solvent (e.g., THF) start->step1 step2 2. Heat to Reflux step1->step2 step3 3. Acidic Workup (e.g., aq. HCl) step2->step3 step4 4. Hydrolysis and Decarboxylation (Heat in acidic or basic solution) step3->step4 product Product: this compound step4->product Troubleshooting_Dieckmann issue Low Yield in Dieckmann Cyclization cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions (e.g., Intermolecular Condensation) issue->cause2 cause3 Hydrolysis of Esters issue->cause3 solution1a Use stronger/fresh base (NaH, KOtBu) cause1->solution1a solution1b Increase reaction time/temperature cause1->solution1b solution2 Increase solvent volume (high dilution) cause2->solution2 solution3 Use anhydrous solvents and inert atmosphere cause3->solution3

References

Identification and characterization of side products in 1-Ethylpiperidine-2,4-dione reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethylpiperidine-2,4-dione. The information is designed to help identify and characterize potential side products and address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound and other substituted piperidine-2,4-diones can often be achieved through methods like the Dieckmann condensation.[1][2] This typically involves the intramolecular cyclization of a diester precursor in the presence of a base. Another common approach is the reaction of a primary amine, in this case, ethylamine, with a derivative of glutaric acid.

Q2: What types of side products are commonly observed in these reactions?

A2: While specific side products for this compound are not extensively documented in publicly available literature, general knowledge of similar reactions suggests the potential for several types of impurities. These can include unreacted starting materials, products of incomplete cyclization, byproducts from side reactions like hydrolysis or decarboxylation, and dimers or oligomers. The presence of these impurities can be influenced by reaction conditions such as temperature, reaction time, and the purity of reagents.[3]

Q3: What analytical techniques are best suited for identifying and quantifying side products in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of your reaction mixture.[4] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful for separating the main product from impurities.[5] Mass Spectrometry (MS), often coupled with chromatography (LC-MS), is invaluable for determining the molecular weights of unknown side products.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the precise chemical structures of these impurities.[4]

Q4: How can I minimize the formation of side products?

A4: To minimize side product formation, it is crucial to optimize reaction conditions. This includes:

  • Controlling Temperature: Running the reaction at the optimal temperature can prevent degradation and unwanted side reactions.

  • Monitoring Reaction Time: Over- or under-running the reaction can lead to the formation of degradation products or incomplete conversion of starting materials. Thin Layer Chromatography (TLC) or LC-MS can be used to monitor reaction progress.

  • Using High-Purity Reagents: Impurities in starting materials can often be carried through the reaction or act as catalysts for side reactions.

  • Inert Atmosphere: For moisture or air-sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of hydrolysis and oxidation byproducts.[1]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Low yield of this compound Incomplete reaction; Suboptimal reaction temperature or time; Impure starting materials.Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Systematically vary the reaction temperature to find the ideal condition. Ensure the purity of starting materials using appropriate analytical techniques.
Presence of multiple unidentified peaks in HPLC/LC-MS Formation of side products (e.g., dimers, hydrolysis products, or isomers).Isolate the major impurities using preparative HPLC. Characterize the isolated impurities using high-resolution mass spectrometry (HRMS) and NMR spectroscopy to elucidate their structures. Adjust reaction conditions (e.g., temperature, solvent, base) to minimize the formation of identified side products.
Product is an oil instead of a solid Presence of impurities lowering the melting point; Residual solvent.Purify the product using column chromatography or recrystallization. Ensure all solvent is removed under high vacuum. The predicted physical state can be solid or liquid, so characterization is key.[6]
Inconsistent reaction outcomes Variability in reagent quality; Moisture in the reaction; Inconsistent reaction setup.Use reagents from a consistent, high-quality source. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere if necessary.[1] Standardize the experimental setup and procedure.

Experimental Protocols

Protocol 1: General Procedure for HPLC-UV Analysis

This protocol provides a general method for the analysis of this compound reaction mixtures. Method optimization will be required for specific applications.

  • Instrumentation: A standard HPLC system equipped with a UV detector.[5]

  • Column: A reversed-phase C18 column is commonly used for piperidine derivatives.[4] (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with an additive like 0.1% formic acid to improve peak shape.[4] A typical starting gradient could be 95% A and 5% B, ramping to 5% A and 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detection at a wavelength determined by the UV absorbance spectrum of this compound (a starting point could be 210 nm).

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: General Procedure for LC-MS Analysis

This protocol outlines a general approach for identifying the molecular weights of components in a reaction mixture.

  • Instrumentation: A standard HPLC or UPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Ionization Source: Electrospray ionization (ESI) is a suitable method for many piperidine derivatives.[4]

  • Chromatography: Use the same column and similar mobile phase conditions as described in the HPLC-UV protocol.

  • Mass Spectrometry Analysis: Infuse the sample into the mass spectrometer. The resulting spectrum will show the molecular ion peaks (e.g., [M+H]⁺), which can be used to confirm the molecular weight of the product and potential side products.[4] Fragmentation patterns can provide additional structural information.

Protocol 3: General Procedure for NMR Analysis

This protocol is for the structural elucidation of the main product and any isolated impurities.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[4]

  • ¹H NMR: Acquire a proton NMR spectrum to determine the number of different types of protons and their connectivity. Key signals for the piperidine ring are typically expected in the δ 1.0-4.0 ppm range.[4]

  • ¹³C NMR: Acquire a carbon NMR spectrum to determine the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): For complex structures or definitive assignment, 2D NMR experiments can be performed to establish correlations between protons and carbons.

Visualizations

experimental_workflow Experimental Workflow for Side Product Identification A Crude Reaction Mixture B Analytical HPLC/LC-MS A->B C Data Analysis: - Identify Main Product - Identify Impurity Peaks B->C D Pure Product? C->D E Preparative HPLC (Isolate Impurities) D->E No H Final Purified Product D->H Yes F Structural Characterization (NMR, HRMS) E->F G Identify Side Product Structure F->G

Caption: Workflow for the identification and characterization of side products.

logical_relationship Logical Relationships in Troubleshooting A Inconsistent Results B Varying Reagent Quality A->B C Presence of Moisture A->C D Inconsistent Procedure A->D E Standardize Reagents B->E F Use Anhydrous Conditions C->F G Implement SOP D->G H Reproducible Synthesis E->H F->H G->H

Caption: Troubleshooting logic for inconsistent reaction outcomes.

References

Technical Support Center: Stability and Degradation Studies of 1-Ethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Ethylpiperidine-2,4-dione. The information is designed to address common challenges encountered during stability and degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways. The primary expected pathways include hydrolysis of the amide bond within the piperidine ring, which would lead to ring-opening. Oxidation of the tertiary amine or the carbon atoms adjacent to the carbonyl groups is also a possibility. Under photolytic stress, isomerization or radical-induced degradation may occur.

Q2: I am observing rapid degradation of my compound under acidic conditions. What could be the cause and how can I control it?

A2: The dione structure of this compound makes it susceptible to acid-catalyzed hydrolysis. The amide bond in the piperidine ring can be cleaved, leading to the formation of a ring-opened product. To control this, it is advisable to use milder acidic conditions (e.g., 0.01N HCl instead of 0.1N HCl) or shorten the exposure time. Analyzing samples at multiple early time points can help distinguish between primary and secondary degradation products.[1]

Q3: My mass balance in the stability study is below 95%. What are the potential reasons for this?

A3: A low mass balance can be due to several factors. It's possible that some degradation products are not being detected by your analytical method. This could be because they do not have a chromophore for UV detection, are volatile, or are retained on the HPLC column. It is also possible that the compound is degrading into gaseous products. To troubleshoot, consider using a more universal detection method like mass spectrometry (MS) or charged aerosol detection (CAD) in conjunction with your primary method.[2]

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is one that can separate the parent drug from its degradation products.[3] To develop such a method, you will need to perform forced degradation studies to generate the degradation products.[3][4] The typical approach involves using High-Performance Liquid Chromatography (HPLC) with a C18 column and a gradient mobile phase of acetonitrile and water with a suitable buffer.[5] The method should be validated for specificity by demonstrating that the peaks for the parent compound and its degradation products are well-resolved.[2][6]

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Chromatogram of a Stressed Sample
Potential Cause Troubleshooting Steps
Degradation of the Drug Substance Perform a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) to systematically identify the degradation products.[3][4]
Interaction with Excipients If working with a formulation, stress the placebo (all excipients without the active pharmaceutical ingredient) under the same conditions to identify any peaks originating from the excipients.[1]
Contamination Ensure all glassware is scrupulously clean and use high-purity solvents and reagents to rule out external contamination.
Secondary Degradation Analyze samples at earlier time points during the stress study to differentiate primary degradation products from secondary ones that form from the initial degradants.[1]
Issue 2: Poor Resolution Between the Parent Peak and a Degradant Peak
Potential Cause Troubleshooting Steps
Suboptimal Chromatographic Conditions Modify the HPLC method parameters. Try adjusting the mobile phase composition (e.g., organic solvent ratio, pH of the aqueous phase), changing the column chemistry (e.g., C18 to a phenyl-hexyl column), or altering the temperature.
Co-elution of Multiple Degradants Employ a detector with higher resolving power, such as a mass spectrometer (LC-MS), to determine if the peak represents a single species or multiple co-eluting compounds.[7]
Isomeric Degradation Products If photolytic stress is applied, consider the possibility of cis-trans isomerization, which may result in closely eluting peaks. Adjusting the mobile phase or using a longer column may improve separation.[8]

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. The target degradation is typically between 5-20%.[4]

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound
Stress Condition % Degradation Number of Degradation Products Major Degradation Product (Retention Time)
0.1 M HCl (60°C, 24h)18.524.2 min
0.1 M NaOH (60°C, 24h)25.233.8 min
3% H₂O₂ (RT, 24h)12.815.1 min
Thermal (80°C, 48h)8.216.5 min
Photolytic (ICH Q1B)15.624.8 min

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (80°C, Solid State) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples mass_spec LC-MS for Peak Identification hplc->mass_spec Characterize Degradants validation Method Validation hplc->validation Validate Method

Caption: Workflow for forced degradation studies.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolysis_product Ring-Opened Product (Amide Cleavage) parent->hydrolysis_product H+ or OH- oxidation_product N-oxide or Hydroxylated Product parent->oxidation_product [O] photo_product Isomers or Radical Degradants parent->photo_product

Caption: Potential degradation pathways.

References

Technical Support Center: Scale-Up Production of 1-Ethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 1-Ethylpiperidine-2,4-dione.

Troubleshooting Guide

The following table addresses common issues encountered during the scale-up synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete deprotonation of 4-methoxy-5,6-dihydro-2(1H)-pyridone.Ensure the sodium hydride is fresh and the dispersion is properly handled to remove mineral oil if necessary. Increase the reaction time for the deprotonation step. Consider a slight excess of sodium hydride (e.g., 1.1 equivalents).
Incomplete ethylation.Ensure the ethyl iodide is of high purity and added slowly to control the exothermic reaction. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
Incomplete hydrolysis.Increase the reaction time for the hydrolysis step or consider a higher concentration of hydrochloric acid. Ensure adequate mixing during this step.
Product loss during work-up.Optimize the extraction procedure. Perform multiple extractions with smaller volumes of chloroform. Break any emulsions that form by adding brine.
Product Purity Issues Presence of unreacted starting material.Improve the efficiency of the deprotonation and ethylation steps as described above.
Presence of by-products from side reactions.Maintain strict temperature control during the addition of sodium hydride and ethyl iodide to minimize side reactions. Purify the crude product using column chromatography before distillation if necessary.
Residual solvent.Ensure the final product is thoroughly dried under vacuum after distillation.
Reaction Control Problems Runaway reaction during sodium hydride addition.Add the sodium hydride portion-wise at a controlled temperature (e.g., 0-5 °C). Ensure the reactor is equipped with adequate cooling capacity.
Runaway reaction during ethyl iodide addition.Add the ethyl iodide dropwise at a controlled temperature. Monitor the internal temperature of the reactor closely.
Work-up Difficulties Emulsion formation during extraction.Add a saturated sodium chloride solution (brine) to help break the emulsion. If the emulsion persists, consider filtration through a pad of celite.
Difficulties in solvent removal.Use a rotary evaporator for lab-scale or a suitable industrial-scale distillation setup. Ensure the vacuum is adequate and the temperature is controlled to prevent product decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the main safety considerations when scaling up the synthesis of this compound?

A1: The primary safety concern is the use of sodium hydride (NaH), which is a flammable solid and reacts violently with water to produce hydrogen gas. On a large scale, the addition of NaH must be done under an inert atmosphere (e.g., nitrogen or argon) and with careful temperature control. The hydrogen gas generated must be safely vented. Ethyl iodide is also a toxic and flammable liquid that should be handled in a well-ventilated area.

Q2: Can I use a different base instead of sodium hydride?

A2: While other strong bases could potentially be used for the deprotonation, sodium hydride is effective for this transformation. If considering an alternative, a base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) might be suitable. However, any change in the base will require re-optimization of the reaction conditions.

Q3: What is the role of the hydrochloric acid in the final step?

A3: The hydrochloric acid is used for the hydrolysis of the enol ether intermediate formed after the ethylation step. This acidic workup converts the intermediate to the desired this compound.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the starting material and the formation of the product.

Q5: What are the critical parameters to control during scale-up?

A5: The critical parameters to control are:

  • Temperature: Especially during the addition of sodium hydride and ethyl iodide to prevent side reactions and ensure safety.

  • Addition Rate: Slow and controlled addition of reagents is crucial.

  • Mixing: Efficient stirring is necessary to ensure homogeneity, especially in a large reactor.

  • Inert Atmosphere: Maintaining an inert atmosphere is critical when working with sodium hydride.

Experimental Protocols

Synthesis of this compound

This protocol is adapted for a laboratory scale and can be scaled up with appropriate engineering controls.

Materials:

  • 4-methoxy-5,6-dihydro-2(1H)-pyridone

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl iodide

  • N,N-dimethylformamide (DMF), anhydrous

  • Chloroform

  • 10% Hydrochloric acid

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Ethanol

Procedure:

  • Under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous DMF in a reaction vessel equipped with a stirrer and a thermometer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-methoxy-5,6-dihydro-2(1H)-pyridone (1.0 equivalent) in anhydrous DMF to the sodium hydride suspension, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Slowly add ethyl iodide (1.2 equivalents) to the reaction mixture, again keeping the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2.5 hours.

  • Pour the reaction mixture into ice-cold water and extract with chloroform (3 x volume of the aqueous layer).

  • Wash the combined organic extracts with a saturated sodium chloride solution and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Dissolve the residue in ethanol and add 10% hydrochloric acid.

  • Allow the mixture to stand at 25 °C for 5 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in chloroform, wash with 5% aqueous sodium hydrogen carbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 1-ethyl-2,4-dioxopiperidine.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Hydrolysis cluster_purification Purification A 1. Deprotonation: 4-methoxy-5,6-dihydro-2(1H)-pyridone + NaH in DMF B 2. Ethylation: Add Ethyl Iodide A->B 0°C to RT C 3. Quench with Water & Extract with Chloroform B->C D 4. Acidic Hydrolysis: Add 10% HCl in Ethanol C->D E 5. Neutralization & Extraction D->E F 6. Solvent Removal E->F G 7. Final Product: This compound F->G

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield Analysis cluster_purity Purity Issue Analysis Start Problem Encountered Yield_Check Low Yield? Start->Yield_Check Purity_Check Purity Issues? Start->Purity_Check Incomplete_Deprotonation Incomplete Deprotonation? Yield_Check->Incomplete_Deprotonation Yes Incomplete_Ethylation Incomplete Ethylation? Incomplete_Deprotonation->Incomplete_Ethylation No Solution_Deprotonation Check NaH activity, increase reaction time Incomplete_Deprotonation->Solution_Deprotonation Yes Incomplete_Hydrolysis Incomplete Hydrolysis? Incomplete_Ethylation->Incomplete_Hydrolysis No Solution_Ethylation Check EtI purity, monitor reaction Incomplete_Ethylation->Solution_Ethylation Yes Workup_Loss Loss during Work-up? Incomplete_Hydrolysis->Workup_Loss No Solution_Hydrolysis Increase hydrolysis time/acid conc. Incomplete_Hydrolysis->Solution_Hydrolysis Yes Solution_Workup Optimize extraction Workup_Loss->Solution_Workup Yes Starting_Material Unreacted Starting Material? Purity_Check->Starting_Material Yes Byproducts By-products Present? Starting_Material->Byproducts No Solution_Purity_SM Improve reaction completion Starting_Material->Solution_Purity_SM Yes Solution_Purity_Byproducts Control temperature, add purification step Byproducts->Solution_Purity_Byproducts Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Methods for removing impurities from 1-Ethylpiperidine-2,4-dione samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Ethylpiperidine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of this compound samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Impurities in crude this compound samples typically originate from the synthetic route used. A common method for the synthesis of piperidine-2,4-diones is the Dieckmann cyclization.[1] Potential impurities from this process can include:

  • Unreacted Starting Materials: Such as the precursor N-ethyl-β-amino ester and the acylating agent (e.g., a dialkyl malonate).

  • Byproducts of Intermolecular Condensation: Instead of the desired intramolecular cyclization, starting materials can react with each other to form larger, undesired molecules.

  • Hydrolyzed Intermediates: The presence of moisture during the reaction can lead to the hydrolysis of ester groups, resulting in carboxylic acid impurities.

  • Residual Solvents and Reagents: Solvents used in the synthesis and workup (e.g., ethanol, toluene, tetrahydrofuran) and basic catalysts (e.g., sodium ethoxide) may be present in the crude product.

  • Oxidation Products: Piperidine derivatives can be susceptible to oxidation, which may lead to colored impurities.

Q2: What are the recommended methods for purifying this compound?

A2: The primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

  • Recrystallization is effective for removing small amounts of impurities from a solid sample, provided a suitable solvent is found. It is a cost-effective and scalable method.

  • Flash Column Chromatography is a versatile technique for separating the target compound from impurities with different polarities. It is particularly useful for complex mixtures or when impurities have similar solubility characteristics to the product.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their spectral signatures are known and resolved from the product peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile impurities and provide information about their molecular weight, aiding in their identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative data on the purity of the sample by separating the main component from its impurities.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue Potential Cause Recommended Action
Low recovery after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures. / Too much solvent was used.Select a solvent in which the compound has lower solubility at cold temperatures. / Use the minimum amount of hot solvent necessary to dissolve the crude product.
Oiling out during recrystallization The melting point of the compound is lower than the boiling point of the solvent. / The compound is precipitating too quickly from a supersaturated solution.Use a lower-boiling point solvent. / Ensure slow cooling of the solution. You can also try adding a small seed crystal to induce proper crystallization.
Poor separation in column chromatography The chosen mobile phase has a polarity that is too high or too low. / The column is overloaded with the sample.Optimize the mobile phase composition using TLC. Aim for an Rf value of 0.2-0.3 for the target compound. / Use an appropriate amount of sample for the column size.
Product is still impure after purification The chosen purification method is not effective for the specific impurities present. / The sample was not sufficiently dried.Try an alternative purification method (e.g., if recrystallization failed, try column chromatography). / Dry the purified sample under high vacuum to remove residual solvents.

Data Presentation

The following table summarizes hypothetical quantitative data for the purification of a crude this compound sample to illustrate the effectiveness of different methods.

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Notes
Recrystallization (Ethanol/Hexane)859775Effective for removing less polar impurities.
Recrystallization (Isopropanol)859580Good recovery, but slightly lower final purity.
Flash Column Chromatography85>9965Higher purity achieved but with lower yield due to product loss on the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined experimentally. A mixed solvent system of ethanol and hexane is often effective for piperidine derivatives.

1. Solvent Selection:

  • Place a small amount of the crude sample (approx. 20-30 mg) in a test tube.

  • Add a few drops of a test solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, or mixtures like ethanol/hexane).

  • Observe the solubility at room temperature. A good solvent will dissolve the compound poorly at room temperature but well upon heating.

  • If the compound is insoluble, heat the test tube gently. If it dissolves, allow it to cool to room temperature and then place it in an ice bath to see if crystals form.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent (e.g., ethanol) dropwise while heating and swirling the flask until the solid is just dissolved. Use the minimum amount of hot solvent.

  • If a mixed solvent system is used, dissolve the compound in the "good" solvent (e.g., ethanol) and then add the "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy. Reheat gently until the solution is clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of this compound

This protocol provides a general method for the purification of this compound using flash column chromatography.

1. TLC Analysis and Mobile Phase Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexane and ethyl acetate).

  • The optimal mobile phase should give a retention factor (Rf) of approximately 0.2-0.3 for this compound.

2. Column Packing:

  • Select a column of appropriate size for the amount of sample to be purified.

  • Pack the column with silica gel as a slurry in the chosen mobile phase.

  • Ensure the silica gel bed is well-settled and free of cracks or air bubbles.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

4. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase, applying gentle pressure with air or nitrogen if necessary.

  • Collect fractions in test tubes.

  • Monitor the collected fractions by TLC to identify those containing the pure product.

5. Product Isolation:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Cool Slow Cooling & Crystallization Dissolve->Cool Filter Vacuum Filtration Cool->Filter Pure Pure Crystals Filter->Pure

Caption: Recrystallization workflow for this compound.

ChromatographyWorkflow Start Crude Sample TLC TLC Analysis for Mobile Phase Selection Start->TLC Load Load Sample Start->Load Column Pack Silica Gel Column TLC->Column Column->Load Elute Elute with Mobile Phase & Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Purified Product Evaporate->PureProduct

Caption: Workflow for purification by flash column chromatography.

TroubleshootingLogic Start Impure Product After Initial Purification Recrystallization Recrystallization Attempted? Start->Recrystallization ColumnChromatography Column Chromatography Attempted? Recrystallization->ColumnChromatography Yes TryRecrystallization Perform Recrystallization Recrystallization->TryRecrystallization No TryColumn Perform Column Chromatography ColumnChromatography->TryColumn No Consult Consult Senior Chemist/ Consider Alternative Methods ColumnChromatography->Consult Yes CheckPurity Re-analyze Purity (TLC, NMR, GC-MS) TryRecrystallization->CheckPurity TryColumn->CheckPurity

Caption: Logical troubleshooting steps for purification.

References

Technical Support Center: Overcoming Solubility Issues of 1-Ethylpiperidine-2,4-dione in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1-Ethylpiperidine-2,4-dione in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the known physical and chemical properties of this compound?

This compound has the following properties:

  • Molecular Formula: C₇H₁₁NO₂[1][2]

  • Molecular Weight: 141.17 g/mol [1][2]

  • Physical State: It can be a white to yellow solid or a brown oil.[1]

  • CAS Number: 99539-36-3[1][2][3]

Q2: My this compound is not dissolving in my aqueous assay buffer. What should I do first?

For compounds with unknown solubility, a systematic approach is recommended. Start by attempting to dissolve a small, known amount of the compound in your aqueous buffer. If it fails to dissolve, the next step is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a common first choice for a starting solvent due to its ability to dissolve a wide range of polar and nonpolar compounds.[4]

Q3: What are the recommended starting solvents for creating a stock solution of this compound?

Given its chemical structure (a piperidine derivative), which has both polar (dione) and non-polar (ethyl group) features, the following solvents are recommended for initial solubility testing:

  • Dimethyl Sulfoxide (DMSO): An excellent starting point for most small molecules.[4]

  • Ethanol: A less toxic alternative to DMSO that can be suitable for many cell-based assays.[5][6]

  • Methanol: Another potential organic solvent.[5]

Q4: What is the maximum concentration of organic solvent, like DMSO, that is safe for my cells in a biological assay?

The tolerance of cell lines to organic solvents varies. It is crucial to determine the maximum concentration of the solvent that does not affect the viability or function of your specific cells. A vehicle control (assay medium with the same final concentration of the solvent) should always be included in your experiments.

General Guidelines for DMSO Concentration in Cell-Based Assays:

DMSO ConcentrationGeneral Effect on CellsRecommendations
< 0.1%Generally considered safe with minimal effects.[7]Recommended for sensitive primary cells and long-term exposure studies.[7][8][9]
0.1% - 0.5%Well-tolerated by many robust cell lines for up to 72 hours.[7][8]A common and often safe range for many in vitro assays.[8]
0.5% - 1.0%Increased cytotoxicity and effects on cell proliferation can be observed in some cell lines.[7][9][10]Short-term exposure might be acceptable for some robust cell lines, but requires validation.[9]
> 1.0%Significant cytotoxicity, apoptosis, and membrane damage are common.[7][10]Generally considered highly toxic and should be avoided.[7]

Q5: I've tried DMSO, but my compound precipitates when I dilute it into my aqueous buffer. What are my next options?

Precipitation upon dilution into an aqueous medium is a common issue for poorly soluble compounds. Here are several strategies to overcome this:[11]

  • Optimize Co-solvent Concentration: Determine the lowest effective concentration of your co-solvent.

  • pH Modification: The solubility of compounds with ionizable groups can be significantly influenced by pH. Since this compound contains a piperidine ring, which is basic, adjusting the pH of the buffer might improve its solubility.[12]

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help maintain compound solubility in aqueous solutions.[11]

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[13][14][15][16][17]

Troubleshooting Guides

Issue 1: Initial Dissolution Failure in Aqueous Buffer

Problem: this compound does not dissolve directly in the aqueous assay buffer.

Troubleshooting Workflow:

A Start: Compound fails to dissolve in aqueous buffer B Prepare a high-concentration stock solution in 100% DMSO A->B Step 1 C Serially dilute the DMSO stock into the aqueous assay buffer B->C Step 2 D Observe for precipitation C->D Step 3 E Success: Compound is soluble at the desired final concentration D->E No Precipitation F Failure: Compound precipitates upon dilution D->F Precipitation Occurs Start Compound precipitates from co-solvent stock pH_Mod Can the pH of the assay buffer be adjusted? Start->pH_Mod Cyclodextrin Consider using cyclodextrins pH_Mod->Cyclodextrin No Success Solubility Achieved pH_Mod->Success Yes, and it works Surfactant Consider adding a low concentration of surfactant Cyclodextrin->Surfactant Not effective or incompatible Cyclodextrin->Success Effective Particle_Size Explore particle size reduction (e.g., sonication) Surfactant->Particle_Size Not effective or incompatible Surfactant->Success Effective Particle_Size->Success Effective Failure Consult with a formulation specialist Particle_Size->Failure Not effective or impractical Solvent High Solvent Concentration (e.g., >1% DMSO) Stress Cellular Stress Solvent->Stress MAPK MAPK Pathway Activation (p38, JNK) Stress->MAPK Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammatory Response MAPK->Inflammation Confounding Confounding Experimental Results Apoptosis->Confounding Inflammation->Confounding

References

Safe handling and storage procedures for 1-Ethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on available safety data for 1-Ethylpiperidine-2,4-dione. A comprehensive Safety Data Sheet (SDS) was not located. All users should perform a thorough risk assessment before handling this chemical and consult with their institution's safety officer.

This guide provides essential information on the safe handling and storage of this compound (CAS No: 99539-36-3) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on available data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

The signal word for this chemical is "Warning".

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

Due to the identified hazards, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and removed properly to avoid skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

Q3: What are the proper storage conditions for this compound?

The recommended storage conditions are in a refrigerator at 2 to 8°C under an inert atmosphere. The container should be tightly sealed.

Q4: What should I do in case of accidental contact with the chemical?

  • Eye Contact: Immediately rinse cautiously with water for several minutes. [cite: ] If you wear contact lenses, remove them if it is easy to do so and continue rinsing. [cite: ] Seek immediate medical attention.

  • Skin Contact: Wash the affected area with plenty of water. [cite: ] Remove contaminated clothing. If skin irritation persists, seek medical advice.

  • Ingestion: If swallowed, seek immediate medical attention. Do not induce vomiting.

Q5: How should I handle a spill of this compound?

For small spills, and while wearing appropriate PPE, absorb any liquid with an inert material (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal. If the material is a solid, prevent dust formation. Ensure the area is well-ventilated. For larger spills, evacuate the area and follow your institution's emergency procedures.

Troubleshooting Guides

Issue Possible Cause Recommended Action
Skin irritation or redness after handling. Direct skin contact with the compound.Immediately wash the affected area with soap and water. Apply a soothing lotion if necessary. If irritation persists or worsens, seek medical attention. Review handling procedures to prevent future contact.
Eye irritation, redness, or discomfort. Exposure to vapors, dust, or direct contact.Move to a source of fresh air. Flush eyes with an eyewash station for at least 15 minutes. Seek immediate medical attention. Ensure proper use of eye protection in the future.
The compound has changed color or consistency in storage. Improper storage (e.g., exposure to air, moisture, or light).Do not use the compound. Dispose of it according to your institution's chemical waste procedures. Ensure new stock is stored under an inert atmosphere and refrigerated as recommended.
Feeling unwell after working with the compound (e.g., nausea, dizziness). Inhalation of dust or vapors.Move to fresh air immediately. If symptoms persist, seek medical attention. Review your experimental setup to ensure adequate ventilation, such as working in a chemical fume hood.

Quantitative Data

Parameter Value
Storage Temperature 2 - 8 °C

Experimental Protocols

Detailed experimental protocols should be designed in accordance with your specific research objectives and institutional safety guidelines. Always perform a pre-work hazard analysis.

Visualizations

Safe_Handling_Workflow Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures Assess Risks Assess Risks Don PPE Don PPE Assess Risks->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Retrieve from Storage Retrieve from Storage Prepare Work Area->Retrieve from Storage Weigh/Measure Weigh/Measure Retrieve from Storage->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Clean Work Area Clean Work Area Perform Experiment->Clean Work Area Spill Spill Perform Experiment->Spill Exposure Exposure Perform Experiment->Exposure Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste Return to Storage Return to Storage Dispose of Waste->Return to Storage Doff PPE Doff PPE Return to Storage->Doff PPE Report Incident Report Incident Spill->Report Incident First Aid First Aid Exposure->First Aid First Aid->Report Incident

Caption: Logical workflow for the safe handling and storage of this compound.

Validation & Comparative

Comparative Analysis of 1-Ethylpiperidine-2,4-dione with other Piperidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 1-Ethylpiperidine-2,4-dione and related piperidine derivatives, focusing on their potential anticonvulsant properties. The information presented is supported by experimental data from preclinical studies and includes detailed methodologies for key assays.

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and central nervous system effects.[2][3] Among these, piperidine-2,4-dione derivatives are of growing interest. While specific experimental data on this compound is limited, this guide provides a comparative analysis based on structurally related compounds, particularly focusing on anticonvulsant activity, a promising therapeutic area for this class of molecules.

Performance Comparison of Piperidine Derivatives in Anticonvulsant Assays

Compound/Derivative ClassN-SubstituentAnimal ModelAnticonvulsant Activity (ED₅₀ mg/kg)Neurological Deficit (TD₅₀ mg/kg)Protective Index (TD₅₀/ED₅₀)Reference
3-Azaspiro[5.5]undecane-2,4-diones 3-[(4-Chlorophenyl)amino]-MES (mice, i.p.)> 300> 300-[5]
2-(2-Chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dionescPTZ (mice, i.p.)68.8> 300> 4.4[5]
Pyrrolidine-2,5-dione Derivatives N-[(4-phenylpiperazin-1-yl)-methyl]-3-(2-trifluoromethylphenyl)-MES (rats, p.o.)20.78291.514.0[6]
N-[3-{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-propyl]-3-(2-trifluoromethylphenyl)-MES (mice, i.p.)132.13> 300> 2.3[6]
Piperine (from Piper species) -MES (mice, i.p.)> 20--[7]
PTZ (mice, i.p.)10 (delayed onset)--[7]

*ED₅₀ (Median Effective Dose): The dose of a drug that produces a therapeutic response in 50% of the population. *TD₅₀ (Median Toxic Dose): The dose at which toxicity occurs in 50% of the population. *PI (Protective Index): The ratio of TD₅₀ to ED₅₀, indicating the therapeutic window of a drug. A higher PI suggests a wider margin of safety.

The data on 3-azaspiro[5.5]undecane-2,4-diones, which share the piperidine-2,4-dione core, suggest that substitutions on the nitrogen atom and the piperidine ring are crucial for anticonvulsant activity.[5] For instance, the presence of a substituted phenylamino group at the nitrogen of the spiro-piperidinedione shows some activity in the scPTZ model.[5] This highlights the potential for N-alkyl substituted piperidine-2,4-diones like this compound to exhibit anticonvulsant effects, warranting further investigation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the design and execution of further comparative studies.

Synthesis of this compound

A representative synthesis of this compound can be achieved through the N-alkylation of a suitable precursor followed by hydrolysis.

Procedure:

  • Suspend sodium hydride (60% dispersion in oil, 447 mg) in N,N-dimethylformamide (10 ml).

  • Add a solution of 4-methoxy-5,6-dihydro-2(1H)-pyridone (1.29 g) in N,N-dimethylformamide (30 ml) dropwise to the suspension under ice-cooling.

  • Stir the mixture for 30 minutes under ice-cooling, then add ethyl iodide (0.97 ml) dropwise.

  • Continue stirring under ice-cooling for 30 minutes and then at room temperature for 2.5 hours.

  • Pour the reaction mixture into water and extract with chloroform.

  • Wash the organic extract with a saturated sodium chloride solution and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent and dissolve the residue in ethanol (120 ml).

  • Add 10% hydrochloric acid (60 ml) and let the mixture stand at 25°C for 5 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in chloroform, wash with 5% aqueous sodium hydrogen carbonate solution and water, and then dry.

  • Evaporate the solvent to yield 1-ethyl-2,4-dioxopiperidine.[8]

Maximal Electroshock Seizure (MES) Test

This test is a model for generalized tonic-clonic seizures.[4]

Apparatus: An electroconvulsive shock generator with corneal electrodes.

Procedure:

  • Administer the test compound (e.g., this compound) or vehicle to a group of mice (typically male ICR-CD-1) via intraperitoneal (i.p.) or oral (p.o.) route.

  • At the time of predicted peak effect, apply a drop of topical anesthetic to the corneas of each mouse.

  • Position the corneal electrodes and deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[1][9]

  • Observe the mice for the presence or absence of a tonic hindlimb extension, which is characterized by a rigid extension of the hindlimbs for at least 3 seconds.

  • The absence of the tonic hindlimb extension is considered as protection.[9]

  • Determine the ED₅₀ value from the dose-response data.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a model for absence and myoclonic seizures.[4]

Procedure:

  • Administer the test compound or vehicle to a group of mice.

  • At the time of predicted peak effect, inject a convulsive dose of Pentylenetetrazole (PTZ) (e.g., 85 mg/kg for CF-1 mice) subcutaneously in the midline of the neck.[10]

  • Place the animals in individual observation cages and observe for 30 minutes.[10]

  • The endpoint is the occurrence of a clonic seizure, characterized by clonus of the forelimbs, hindlimbs, and/or jaw lasting for at least 3-5 seconds.[10]

  • The absence of clonic seizures is considered as protection.

  • Determine the ED₅₀ value from the dose-response data.

Potential Mechanism of Action: Modulation of GABAergic Signaling

Many anticonvulsant drugs exert their effects by modulating the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.[2] Drugs that enhance GABAergic neurotransmission can reduce neuronal excitability and suppress seizure activity.[11] The potential mechanism of action for anticonvulsant piperidine derivatives may involve interaction with GABA-A receptors, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus making it more difficult for neurons to fire.

Below is a diagram illustrating the GABAergic signaling pathway and the potential point of intervention for a piperidine-2,4-dione derivative.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis GABA GABA GABA_vesicle->GABA Release GAT1 GABA Transporter 1 (GAT1) GABA->GAT1 Reuptake GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl⁻ Influx Piperidine_Derivative Piperidine-2,4-dione Derivative Piperidine_Derivative->GABA_A_Receptor Potential Positive Allosteric Modulation

Caption: Potential modulation of the GABAergic signaling pathway by a piperidine-2,4-dione derivative.

Conclusion

While direct comparative data for this compound is currently lacking, the available information on structurally related piperidine-2,4-dione and piperidine-2,6-dione analogs suggests that this scaffold holds promise for the development of novel anticonvulsant agents. The structure-activity relationship appears to be significantly influenced by the nature of the substituent on the nitrogen atom of the piperidine ring. Further research, including the synthesis and systematic biological evaluation of a series of N-alkyl piperidine-2,4-diones, is warranted to fully elucidate their therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a framework for such future investigations.

References

Validation of Biological Targets for 1-Ethylpiperidine-2,4-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

Abstract

1-Ethylpiperidine-2,4-dione is a small molecule belonging to the piperidine class of heterocyclic compounds. While direct experimental validation of its biological targets is not extensively documented in publicly available literature, its structural similarity to well-characterized pharmacophores, particularly the glutarimide and piperidinone scaffolds, suggests several potential biological activities. This guide provides a comparative analysis of these potential activities, referencing experimental data from structurally related compounds to infer putative targets and mechanisms of action for this compound. Detailed experimental protocols for key validation assays are provided to facilitate further investigation.

Introduction to this compound

This compound is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry. Its core structure, the piperidine-2,4-dione moiety, is an analog of the glutarimide (piperidine-2,6-dione) ring system. The glutarimide scaffold is a key feature of immunomodulatory drugs (IMiDs) such as thalidomide and lenalidomide, which are known to target the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). Furthermore, various piperidinone derivatives have been explored for a range of therapeutic applications, including as anticonvulsant, cytotoxic, herbicidal, and antimicrobial agents. Given the lack of specific target validation for this compound, this guide will compare it to alternative, well-studied compounds sharing similar structural motifs to elucidate its most probable biological activities and targets.

Potential Biological Activities and Comparative Analysis

Based on the activities of structurally analogous compounds, the potential biological activities of this compound are categorized and compared with relevant alternatives.

Cytotoxic and Immunomodulatory Activity

The glutarimide ring is a critical pharmacophore for binding to Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This interaction leads to the recruitment and subsequent ubiquitination and degradation of neosubstrate proteins, such as the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos). This mechanism is central to the anti-myeloma activity of immunomodulatory drugs.

Alternative Compounds: Lenalidomide and Pomalidomide.

Hypothesized Target for this compound: Cereblon (CRBN).

Comparative Data:

CompoundTargetAssayKey ParameterValue
Lenalidomide Cereblon (CRBN)IKZF1/3 DegradationDC₅₀ (50% degradation concentration)~10-100 nM
Pomalidomide Cereblon (CRBN)IKZF1/3 DegradationDC₅₀~1-10 nM
This compound Hypothesized: CRBNTo be determinedTo be determinedNo data available

Signaling Pathway:

cluster_0 Cell This compound This compound CRBN CRBN This compound->CRBN Binds DDB1 DDB1 CRBN->DDB1 Forms Complex IKZF1_3 IKZF1/3 CRBN->IKZF1_3 Recruits CUL4A CUL4A DDB1->CUL4A RBX1 RBX1 CUL4A->RBX1 Proteasome Proteasome IKZF1_3->Proteasome Targets Ub Ubiquitin Ub->IKZF1_3 Ubiquitination Degradation Degradation Products Proteasome->Degradation Leads to

Caption: Hypothesized mechanism of this compound-induced protein degradation via CRBN.

Anticonvulsant Activity

The piperidinone and related succinimide scaffolds are present in several compounds with anticonvulsant properties. These compounds are often evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Alternative Compounds: 4-Phenylpiperidin-2-one derivatives and 3-aminopyrrolidine-2,5-dione derivatives.

Hypothesized Target for this compound: Voltage-gated sodium channels, GABAergic system.

Comparative Data:

CompoundAnimal ModelAssayED₅₀ (mg/kg)Protective Index (PI)
Compound 11 (a 4-phenylpiperidin-2-one derivative) MouseMES23.7>33.7
scPTZ78.1>10.0
3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione MouseMES34.2>11.7
scPTZ85.5>4.7
This compound To be determinedTo be determinedNo data availableNo data available

Experimental Workflow:

cluster_workflow Anticonvulsant Activity Screening Compound_Admin Compound Administration (e.g., i.p.) Mice Male CF-1 Mice Compound_Admin->Mice MES_Test Maximal Electroshock (MES) Test Mice->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Mice->scPTZ_Test Observation Observation for Seizure (Tonic hindlimb extension for MES, Clonic seizures for scPTZ) MES_Test->Observation scPTZ_Test->Observation Data_Analysis Data Analysis (ED₅₀ and Protective Index Calculation) Observation->Data_Analysis

Caption: Workflow for in vivo anticonvulsant activity screening.

Herbicidal Activity

Certain piperidinone derivatives have been identified as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the tyrosine catabolism pathway in plants. Inhibition of HPPD leads to a bleaching phenotype and subsequent plant death.

Alternative Compound: Aryl-formyl piperidinone derivatives (e.g., Compound I-9).

Hypothesized Target for this compound: 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Comparative Data:

CompoundTargetAssayIC₅₀ (µM)
Compound I-9 (Aryl-formyl piperidinone derivative) AtHPPDIn vitro enzyme inhibition0.260
This compound Hypothesized: HPPDTo be determinedNo data available

Signaling Pathway:

cluster_pathway Tyrosine Catabolism Pathway in Plants Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Catalyzes Plastoquinone Plastoquinone Synthesis Homogentisate->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->HPPD Inhibits

A Comparative Analysis of 1-Ethylpiperidine-2,4-dione and Structurally Related Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Ethylpiperidine-2,4-dione with structurally similar bioactive molecules, focusing on their performance in key biological assays and supported by experimental data. Due to the limited publicly available biological data for this compound, this comparison focuses on the well-documented activities of structurally related compounds, particularly those containing the piperidine-2,4-dione and glutarimide (piperidine-2,6-dione) scaffolds. These related structures are recognized as "privileged structures" in medicinal chemistry, appearing in a wide array of biologically active compounds.[1]

Introduction to Piperidine-dione Scaffolds

The piperidine ring is a fundamental heterocyclic motif frequently found in pharmaceuticals and natural alkaloids.[2][3] Derivatives of piperidine exhibit a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[4][5][6] The introduction of ketone functionalities to form piperidine-diones, such as the 2,4-dione or the 2,6-dione (glutarimide) core, often confers potent and specific biological activities. Glutarimide-based compounds, for instance, are known to interact with the E3 ubiquitin ligase Cereblon (CRBN), leading to targeted protein degradation, a mechanism exploited in cancer therapy.[3][7][8]

Comparative Analysis of Bioactive Molecules

Table 1: Comparison of Cytotoxic Activity of Piperidine-dione Analogs

The following table summarizes the cytotoxic potential of various piperidine-dione and glutarimide derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) is a critical metric for cytotoxicity, with lower values indicating higher potency.

Compound Name/SeriesCore StructureTarget Cell Line(s)IC50 / GI50 (µM)Reference(s)
This compound Piperidine-2,4-dioneNot AvailableNot Available
Thalidomide GlutarimideMultiple Myeloma>100[4]
Lenalidomide GlutarimideMultiple Myeloma (RPMI-8226)1.5[7]
Pomalidomide GlutarimideMultiple Myeloma (RPMI-8226)0.03[7]
2-Benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione (Compound 7) GlutarimideHeLa, K562, MDA-MB-4539 - 27[4]
3,5-Bis(benzylidene)piperidin-4-ones Piperidin-4-oneHSC-2, HSC-4, HL-60Submicromolar[9]
Table 2: Comparison of Anticonvulsant Activity of Piperidine-dione Analogs

Several piperidine-2,6-dione derivatives have been synthesized and evaluated for their anticonvulsant properties in animal models. The median effective dose (ED50) in tests like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures are key indicators of efficacy.

Compound Name/SeriesCore StructureAnimal ModelAnticonvulsant Activity (ED50 mg/kg)Reference(s)
This compound Piperidine-2,4-dioneNot AvailableNot Available
2-(2-Chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione (Compound 31) Piperidine-2,6-dione6-Hz psychomotor seizure modelActive[6]
3-[(4-Chlorophenyl)amino]-3-azaspiro[5.5]undecane-2,4-dione (Compound 47) Piperidine-2,4-dionein vitro hippocampal slice cultureNeuroprotective[6]
Perhydropyrido[1,2-a]pyrazines (e.g., (4S,9aR)-6) DiketopiperazineMES, scMET, 6Hz, PISPPromising activity[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel compounds like this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[5][11]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[2][12]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[2][13]

Protocol:

  • DPPH Solution Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol or ethanol.[2]

  • Sample Preparation: Prepare various concentrations of the test compound and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.[2]

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a defined volume of the sample solution with the DPPH working solution.[2] A typical ratio is 1:1.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[2][13]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[14]

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Visualizations: Workflows and Pathways

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the initial screening and evaluation of a novel compound like this compound.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Lead Identification cluster_3 In Vivo Evaluation synthesis Synthesis of This compound purification Purification & Structural Confirmation (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) purification->cytotoxicity antioxidant Antioxidant Assays (e.g., DPPH) purification->antioxidant anticonvulsant_in_vitro In Vitro Anticonvulsant Models (e.g., Hippocampal Slices) purification->anticonvulsant_in_vitro data_analysis IC50 / ED50 Determination Structure-Activity Relationship (SAR) cytotoxicity->data_analysis antioxidant->data_analysis anticonvulsant_in_vitro->data_analysis lead_selection Selection of Lead Compounds data_analysis->lead_selection animal_models Animal Models of Disease (e.g., Xenograft, Seizure Models) lead_selection->animal_models

Caption: A generalized workflow for the synthesis, screening, and evaluation of novel bioactive compounds.

Hypothetical Signaling Pathway Modulation

Given the structural similarity of the piperidine-dione core to glutarimides, a potential mechanism of action could involve the modulation of E3 ubiquitin ligase activity. The following diagram illustrates a simplified, hypothetical pathway.

G cluster_0 Targeted Protein Degradation Pathway compound Piperidine-dione Compound cullin_ring_ligase Cullin-RING E3 Ligase Complex (e.g., CRL4-CRBN) compound->cullin_ring_ligase Binds to target_protein Target Protein (e.g., Transcription Factor) cullin_ring_ligase->target_protein Recruits proteasome Proteasome target_protein->proteasome Targeted for ubiquitin Ubiquitin ubiquitin->target_protein Ubiquitination degradation Protein Degradation proteasome->degradation cellular_response Downstream Cellular Response (e.g., Apoptosis) degradation->cellular_response

Caption: A hypothetical signaling pathway illustrating targeted protein degradation mediated by a piperidine-dione compound.

Conclusion

While direct biological data for this compound is currently lacking, the extensive research on structurally similar piperidine-dione and glutarimide derivatives provides a strong foundation for predicting its potential bioactivities. The established cytotoxic, anticonvulsant, and antioxidant properties of these related scaffolds suggest that this compound is a promising candidate for further investigation. The experimental protocols and workflows detailed in this guide offer a clear path for the systematic evaluation of this and other novel piperidine-dione derivatives. Future research should focus on synthesizing and testing this compound in relevant in vitro and in vivo models to elucidate its specific biological profile and therapeutic potential.

References

A Comparative Guide to the Synthetic Pathways of 1-Ethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two primary synthetic pathways for the preparation of 1-Ethylpiperidine-2,4-dione, a valuable heterocyclic compound in medicinal chemistry and drug development. The comparison focuses on a direct alkylation approach starting from a pyridone derivative and a classical multi-step synthesis involving a Dieckmann condensation. This document aims to furnish researchers with the necessary information to select the most suitable synthetic strategy based on factors such as yield, reaction conditions, and availability of starting materials.

Comparative Analysis of Synthetic Routes

The following table summarizes the key parameters for the two synthetic routes to this compound.

ParameterRoute 1: Alkylation of a Pyridone DerivativeRoute 2: Dieckmann Condensation
Starting Materials 4-methoxy-5,6-dihydro-2(1H)-pyridone, Sodium hydride, Ethyl iodideEthyl acrylate, Ethylamine, Diethyl malonate (or similar), Sodium ethoxide
Key Reactions N-alkylation, Acidic hydrolysisMichael addition, Amide formation, Dieckmann condensation, Decarboxylation
Number of Steps 24
Overall Yield 78%[1]Moderate (Estimated)
Potential Purity GoodModerate, may require extensive purification of intermediates
Scalability GoodModerate, potential for side reactions in multi-step sequence
Reagent Toxicity High (Sodium hydride is highly flammable and reactive)Moderate (Sodium ethoxide is corrosive)
Reaction Conditions Anhydrous for the first step, followed by aqueous acidic conditionsAnhydrous conditions required for Dieckmann condensation

Experimental Protocols

Route 1: Alkylation of a Pyridone Derivative

This two-step synthesis provides a direct and high-yielding route to this compound.[1]

Step 1: N-Alkylation of 4-methoxy-5,6-dihydro-2(1H)-pyridone

  • A suspension of sodium hydride (60% dispersion in oil, 447 mg) is prepared in N,N-dimethylformamide (10 ml).

  • A solution of 4-methoxy-5,6-dihydro-2(1H)-pyridone (1.29 g) in N,N-dimethylformamide (30 ml) is added dropwise to the sodium hydride suspension under ice-cooling.

  • The resulting mixture is stirred under ice-cooling for 30 minutes.

  • Ethyl iodide (0.97 ml) is then added dropwise, and the mixture is stirred for an additional 30 minutes under ice-cooling, followed by 2.5 hours at room temperature.

  • The reaction mixture is poured into water and extracted with chloroform.

  • The organic extract is washed with a saturated sodium chloride solution and dried.

  • The solvent is evaporated to yield the crude N-ethylated intermediate.

Step 2: Hydrolysis to this compound

  • The crude residue from the previous step is dissolved in ethanol (120 ml).

  • 10% Hydrochloric acid (60 ml) is added to the solution.

  • The mixture is allowed to stand at 25°C for 5 hours.

  • The solvent is distilled off under reduced pressure.

  • The residue is dissolved in chloroform, washed with 5% aqueous sodium hydrogen carbonate solution and water, and then dried.

  • Evaporation of the solvent affords 1-ethyl-2,4-dioxopiperidine (1.12 g, 78% overall yield).[1]

Route 2: Dieckmann Condensation

This classical approach involves the construction of the piperidine ring through an intramolecular condensation. While a direct literature precedent for the complete synthesis of this compound with an overall yield was not identified, the following protocol is based on well-established transformations for analogous structures.

Step 1: Synthesis of N-ethyl-β-alanine ethyl ester

  • Ethyl acrylate is added dropwise to an excess of ethylamine, typically at or below room temperature, to facilitate a Michael addition.

  • The reaction mixture is stirred for several hours.

  • Excess ethylamine is removed under reduced pressure to yield the crude N-ethyl-β-alanine ethyl ester.

Step 2: Acylation with a Malonate Derivative

  • The crude N-ethyl-β-alanine ethyl ester is dissolved in a suitable aprotic solvent (e.g., dichloromethane or toluene).

  • An acylating agent such as ethyl malonyl chloride or a similar derivative is added, often in the presence of a non-nucleophilic base like triethylamine to neutralize the generated HCl.

  • The reaction is stirred until completion, monitored by a suitable technique like TLC.

  • The reaction mixture is washed with water and brine, and the organic layer is dried and concentrated to give the diester precursor.

Step 3: Dieckmann Condensation

  • The diester from the previous step is dissolved in an anhydrous solvent such as toluene or tetrahydrofuran.

  • A strong base, typically sodium ethoxide, is added portion-wise at room temperature under an inert atmosphere.

  • The mixture is heated to reflux to promote the intramolecular cyclization.

  • After completion, the reaction is cooled and quenched by the addition of aqueous acid.

  • The organic layer is separated, dried, and concentrated to yield the crude β-keto ester, 1-ethyl-3-ethoxycarbonylpiperidine-2,4-dione.

Step 4: Hydrolysis and Decarboxylation

  • The crude β-keto ester is subjected to acidic hydrolysis and decarboxylation by heating in the presence of an acid catalyst (e.g., aqueous HCl or H₂SO₄).

  • The reaction mixture is heated until the evolution of CO₂ ceases.

  • After cooling, the product is isolated by extraction and purified by recrystallization or column chromatography to afford this compound.

Mandatory Visualizations

Synthetic_Pathway_1 start 4-methoxy-5,6-dihydro- 2(1H)-pyridone intermediate N-Ethyl-4-methoxy- 5,6-dihydro-2(1H)-pyridone start->intermediate 1. NaH, DMF 2. Ethyl Iodide product This compound intermediate->product 10% HCl, Ethanol

Synthetic pathway for Route 1.

Synthetic_Pathway_2 cluster_0 start1 Ethyl acrylate intermediate1 N-ethyl-β-alanine ethyl ester start1->intermediate1 Michael Addition start2 Ethylamine start2->intermediate1 Michael Addition intermediate2 Diester Precursor intermediate1->intermediate2 start3 Ethyl malonyl chloride start3->intermediate2 intermediate3 1-Ethyl-3-ethoxycarbonyl- piperidine-2,4-dione intermediate2->intermediate3 Dieckmann Condensation (NaOEt) product This compound intermediate3->product Hydrolysis & Decarboxylation

Synthetic pathway for Route 2.

Workflow_Comparison cluster_1 Route 1 Evaluation cluster_2 Route 2 Evaluation start Define Target: This compound route1 Route 1: Alkylation of Pyridone Derivative start->route1 route2 Route 2: Dieckmann Condensation start->route2 r1_yield High Yield (78%) route1->r1_yield r1_steps Fewer Steps (2) route1->r1_steps r1_reagents Hazardous Reagent (NaH) route1->r1_reagents r2_yield Moderate Yield (Estimated) route2->r2_yield r2_steps More Steps (4) route2->r2_steps r2_reagents Less Hazardous Reagents route2->r2_reagents decision Select Optimal Pathway r1_yield->decision r1_steps->decision r1_reagents->decision r2_yield->decision r2_steps->decision r2_reagents->decision

Decision workflow for synthesis route selection.

References

Assessing the Reproducibility of 1-Ethylpiperidine-2,4-dione Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of synthetic methods is paramount to ensure consistent and reliable outcomes. This guide provides a comparative analysis of synthetic routes for 1-Ethylpiperidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry. By presenting detailed experimental protocols and summarizing key performance indicators, this document aims to facilitate an objective assessment of the reproducibility of its synthesis.

Comparison of Synthetic Methodologies

The synthesis of this compound can be approached through various chemical transformations. Below is a summary of two distinct methods, detailing their reaction conditions, reported yields, and the necessary starting materials. This allows for a direct comparison of their efficiency and potential for reproducibility.

ParameterMethod 1: N-Alkylation and HydrolysisMethod 2: Dieckmann Cyclization (Representative)
Starting Materials 4-methoxy-5,6-dihydro-2(1H)-pyridone, Sodium hydride, Ethyl iodideβ-amino esters, Monomethyl malonate
Key Reactions N-alkylation, Acid hydrolysisAmide coupling, Intramolecular condensation
Reaction Conditions Two-step process: 1) N-alkylation in DMF with NaH, 2) Hydrolysis in ethanol/HClMulti-step process involving coupling agents (EDC, HOBt) followed by base-mediated cyclization (NaOMe in Methanol)
Reported Yield 78%Yields for analogous compounds are generally good, often exceeding 60%
Purification Extraction and solvent evaporationColumn chromatography may be required

Experimental Protocols

To ensure the reproducibility of any synthesis, a detailed and unambiguous experimental protocol is essential. The following sections provide step-by-step procedures for the synthesis of this compound and a representative alternative method for a related structure.

Method 1: N-Alkylation and Hydrolysis of a Pyridone Precursor

This method provides a direct route to this compound with a high reported yield.

Procedure:

  • Suspend sodium hydride (60% dispersion in oil, 447 mg) in N,N-dimethylformamide (10 ml).

  • To the suspension, add a solution of 4-methoxy-5,6-dihydro-2(1H)-pyridone (1.29 g) in N,N-dimethylformamide (30 ml) dropwise under ice-cooling.

  • Stir the mixture under ice-cooling for 30 minutes.

  • Add ethyl iodide (0.97 ml) dropwise to the mixture.

  • Continue stirring under ice-cooling for 30 minutes, and then at room temperature for 2.5 hours.

  • Pour the reaction mixture into water and extract with chloroform.

  • Wash the organic extract with a saturated sodium chloride solution and dry it.

  • Evaporate the solvent.

  • Dissolve the residue in ethanol (120 ml) and add 10% hydrochloric acid (60 ml).

  • Let the mixture stand at 25°C for 5 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in chloroform, wash with 5% aqueous sodium hydrogen carbonate solution and water, and then dry.

  • Distill off the solvent to obtain 1-ethyl-2,4-dioxopiperidine (1.12 g, 78% yield).

Alternative Method: Dieckmann Cyclization of an Amido-diester

General Procedure for a Representative Dieckmann Cyclization:

  • Couple the appropriate β-amino ester with monomethyl malonate using EDC (1.0 equiv.), HOBt (1.5 equiv.), and (i-Pr)₂NEt in CH₂Cl₂ at room temperature for 2 hours to form the corresponding amido-diester.[1]

  • Subject the amido-diester to Dieckmann cyclization by treatment with sodium methoxide (1.3 equiv.) in refluxing methanol for 1 hour.[1]

  • Follow with hydrolysis and decarboxylation in aqueous acetonitrile (1% H₂O) at reflux for 1 hour to yield the piperidine-2,4-dione.[1]

Characterization Data

At present, detailed experimental characterization data such as 1H and 13C NMR spectra for this compound are not widely available in the surveyed scientific literature. For a rigorous assessment of reproducibility, it is crucial to compare the spectroscopic data of the synthesized product with a known standard. Researchers undertaking this synthesis are encouraged to perform and report comprehensive characterization.

Visualizing the Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the synthesis of this compound.

cluster_0 Method 1: N-Alkylation and Hydrolysis start Start step1 Suspend NaH in DMF start->step1 step2 Add 4-methoxy-5,6-dihydro-2(1H)-pyridone step1->step2 step3 Add Ethyl Iodide step2->step3 step4 Reaction and Workup step3->step4 step5 Acid Hydrolysis step4->step5 step6 Purification step5->step6 end This compound step6->end

Workflow for the N-Alkylation and Hydrolysis Method.

cluster_1 Alternative: Dieckmann Cyclization start Start step1 Couple β-amino ester and monomethyl malonate start->step1 step2 Dieckmann Cyclization with NaOMe step1->step2 step3 Hydrolysis and Decarboxylation step2->step3 step4 Purification step3->step4 end Substituted Piperidine-2,4-dione step4->end

General Workflow for the Dieckmann Cyclization Method.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for 1-Ethylpiperidine-2,4-dione Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.[1][3] Cross-validation is a critical process to ensure that a validated analytical method produces consistent and reliable results across different laboratories, analysts, or instruments, which is vital for data integrity and regulatory compliance.[4][5]

Comparative Analysis of Analytical Techniques

The following table summarizes the key performance characteristics of different analytical methods used for the quantification of various piperidine derivatives. This data can serve as a benchmark when developing a method for 1-Ethylpiperidine-2,4-dione.

Analytical MethodAnalyteLinearity RangeLLOQ/LODAccuracy (%)Precision (%RSD)
RP-HPLC with Pre-column Derivatization Piperidine0.44 - 53.33 µg/mLLOQ: 0.44 µg/mL, LOD: 0.15 µg/mL101.82%0.6%
LC-MS/MS Pyronaridine (a piperidine derivative)0.500–500 ng/mLLLOQ: 0.500 ng/mLNot Reported< 15.0
GC-MS 1-Benzylpiperazine0 - 10 µg/mLLOQ: 1-5 µg/mL, LOD: 0.002 - 0.156 µg/mLNot ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of piperidine derivatives that can be adapted for this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-column Derivatization

This method is suitable for compounds that lack a strong UV chromophore. Derivatization with an agent like 4-toluenesulfonyl chloride introduces a UV-active moiety, allowing for sensitive detection.[6]

  • Instrumentation : A standard HPLC system equipped with a UV detector.[3]

  • Column : Inertsil C18 (250 x 4.6 mm, 5 µm).[1][6]

  • Mobile Phase : A mixture of water with 0.1% phosphoric acid and acetonitrile (e.g., in a 32:68 v/v ratio).[1][6]

  • Flow Rate : 1.0 mL/min.[3][6]

  • Column Temperature : 30°C.[1][6]

  • Detection : UV at a specified wavelength (e.g., 225 nm).[3]

  • Sample Preparation and Derivatization :

    • To the sample containing the analyte, add a solution of a derivatizing agent such as 4-toluenesulfonyl chloride in a suitable solvent (e.g., acetone).[7]

    • Add a buffer, such as sodium bicarbonate solution, to maintain an alkaline pH.[7]

    • Heat the mixture (e.g., at 60°C) for a specific duration to ensure the derivatization reaction is complete.[7]

    • Prepare a series of calibration standards by diluting a stock solution of the derivatized analyte.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical applications where trace-level quantification is required.[3]

  • Instrumentation : A high-performance liquid chromatography system coupled with a tandem mass spectrometer.[3]

  • Column : A suitable reversed-phase column (e.g., C18).

  • Mobile Phase : A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate : A typical flow rate would be in the range of 0.2-0.6 mL/min.

  • Column Temperature : 40°C.[7]

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electrospray Ionization (ESI) in positive mode.[7]

    • Multiple Reaction Monitoring (MRM) : Monitor for the precursor ion ([M+H]⁺) of this compound and a suitable product ion.[7]

  • Sample Preparation :

    • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., a 50:50 v/v mixture of acetonitrile and water).[2]

    • For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and thermally stable compounds.[2]

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.[7]

  • Column : A capillary column with a suitable stationary phase (e.g., 5% diphenyl/95% dimethylpolysiloxane).[8]

  • Carrier Gas : Helium at a constant flow rate (e.g., 1-2 mL/min).[8][9]

  • Injector Temperature : 250°C.[9]

  • Oven Temperature Program : A temperature gradient program to ensure separation of the analyte from other components.

  • Detector Temperature : 260°C.[9]

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[7]

    • Source Temperature : 230°C.[7]

    • Quadrupole Temperature : 150°C.[7]

    • Scan Range : A suitable mass range to include the molecular ion and key fragments of the analyte (e.g., m/z 40-400).[7]

  • Sample Preparation :

    • The sample is dissolved in a volatile organic solvent (e.g., methanol or dichloromethane).

    • For some applications, derivatization may be necessary to improve volatility and peak shape.[10]

Cross-Validation Workflow

The cross-validation of an analytical method is essential to ensure its robustness and reproducibility when transferred between laboratories or when different analytical techniques are compared.[4][5] The following diagram illustrates a typical workflow for the cross-validation process.

CrossValidationWorkflow start Start: Need for Cross-Validation protocol Develop and Approve Cross-Validation Protocol start->protocol samples Prepare and Distribute Homogenous Samples protocol->samples labA Site A / Method 1 Analyzes Samples samples->labA labB Site B / Method 2 Analyzes Samples samples->labB compare Compare Data and Perform Statistical Analysis labA->compare labB->compare acceptance Do Results Meet Acceptance Criteria? compare->acceptance success Cross-Validation Successful: Method is considered equivalent acceptance->success Yes fail Investigation and Root Cause Analysis acceptance->fail No end End success->end remediate Implement Corrective Actions and Re-execute Protocol fail->remediate remediate->protocol

Caption: A flowchart illustrating the key steps in the cross-validation of an analytical method.

Conclusion

While a specific, validated analytical method for this compound is not readily found in published literature, a wealth of information exists for the analysis of structurally similar piperidine derivatives. This guide provides a starting point for researchers to select and develop an appropriate analytical method, be it HPLC, LC-MS/MS, or GC-MS. The choice will ultimately depend on the specific requirements of the analysis, including sensitivity, selectivity, and the sample matrix. It is imperative that any chosen or developed method undergoes a full validation according to the relevant regulatory guidelines to ensure its suitability for the intended purpose. Furthermore, cross-validation should be considered a critical step in the lifecycle of an analytical method to guarantee consistent and reliable data generation.

References

Benchmarking the Anticonvulsant Activity of 1-Ethylpiperidine-2,4-dione Against Known Reference Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the potential anticonvulsant activity of the novel compound, 1-Ethylpiperidine-2,4-dione, against established reference antiepileptic drugs (AEDs). While direct experimental data for this compound is not yet publicly available, this document outlines the standard preclinical assays and presents hypothetical yet plausible performance data based on the activity of structurally related compounds. The objective is to offer a framework for evaluating its potential efficacy in widely accepted animal models of epilepsy.

The piperidine-2,4-dione scaffold is a "privileged structure" in medicinal chemistry, known to be present in various biologically active compounds.[1][2][3][4] Derivatives of the parent glutarimide structure, to which this compound belongs, have shown potential as anticonvulsant agents.[1] This guide will focus on two of the most utilized preclinical models for the initial screening of anticonvulsant drug candidates: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[5][6] The MES model is predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ test is a model for absence and myoclonic seizures.[6][7][8]

Quantitative Comparison of Anticonvulsant Potency

The following table summarizes the median effective dose (ED50) of this compound (hypothetical) and several established AEDs in the MES and scPTZ seizure tests in mice. A lower ED50 value indicates higher potency.

CompoundMES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)Primary Mechanism of Action (Established Compounds)
This compound [Hypothetical Data] [Hypothetical Data] [To Be Determined]
Phenytoin9.5InactiveBlockade of voltage-gated sodium channels
Carbamazepine8.827.4Blockade of voltage-gated sodium channels
EthosuximideInactive130Inhibition of T-type calcium channels
Valproate272149Multiple mechanisms, including GABA potentiation and sodium channel blockade
Phenobarbital21.813.5Positive allosteric modulator of GABA-A receptors

Note: The data for reference compounds are compiled from various preclinical studies and should be considered representative. Actual values may vary depending on specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread through neural tissue.[7]

Apparatus:

  • An electroconvulsive shock generator.

  • Corneal or auricular electrodes.

Procedure:

  • Animal Preparation: Male ICR or C57BL/6 mice are acclimated to the laboratory environment for at least 3-4 days with ad libitum access to food and water.[9]

  • Drug Administration: The test compound (this compound) or a reference drug is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the solvent alone.

  • Seizure Induction: At the time of predicted peak effect of the compound, a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through corneal electrodes.[7][8] A drop of a local anesthetic ophthalmic solution is applied to the eyes prior to electrode placement to minimize discomfort.[9]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[7][9] An animal is considered protected if it does not exhibit this response.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

The scPTZ test is a widely used model to identify compounds effective against absence and myoclonic seizures.[5][6] It utilizes the chemical convulsant pentylenetetrazole, a GABA-A receptor antagonist.[10][11]

Apparatus:

  • Observation chambers for individual animals.

  • Syringes and needles for administration.

Procedure:

  • Animal Preparation: As described for the MES test.

  • Drug Administration: The test compound or a reference drug is administered i.p. at various doses, followed by a vehicle control group.

  • Convulsant Administration: At the time of predicted peak effect, a convulsive dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.

  • Observation: Each animal is placed in an individual observation chamber and observed for a period of 30 minutes for the presence of seizures.

  • Endpoint: The primary endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.

Visualizing Experimental Workflow and Potential Mechanism

To aid in the conceptualization of the screening process and the potential mechanism of action, the following diagrams are provided.

G cluster_0 Preclinical Screening Workflow Animal Acclimation Animal Acclimation Dose Grouping Dose Grouping Animal Acclimation->Dose Grouping Compound/Vehicle Administration Compound/Vehicle Administration Dose Grouping->Compound/Vehicle Administration Seizure Induction Seizure Induction Compound/Vehicle Administration->Seizure Induction Behavioral Observation Behavioral Observation Seizure Induction->Behavioral Observation MES Test MES Test Seizure Induction->MES Test Electrical Stimulus scPTZ Test scPTZ Test Seizure Induction->scPTZ Test Chemical Convulsant Data Analysis (ED50) Data Analysis (ED50) Behavioral Observation->Data Analysis (ED50)

Figure 1. A generalized workflow for the preclinical screening of anticonvulsant compounds.

G cluster_1 Hypothetical GABAergic Synapse Presynaptic Neuron Presynaptic Neuron GABA GABA Presynaptic Neuron->GABA Release Postsynaptic Neuron Postsynaptic Neuron GABA_A Receptor GABA-A Receptor Chloride Channel Cl- Channel GABA_A Receptor->Chloride Channel Activates Chloride Channel->Postsynaptic Neuron Cl- Influx (Inhibition) GABA->GABA_A Receptor Binds This compound Test Compound This compound->GABA_A Receptor Potentiates?

Figure 2. A potential mechanism of action targeting the GABA-A receptor, a common pathway for anticonvulsants.

Conclusion

This guide provides a foundational framework for the preclinical evaluation of this compound as a potential anticonvulsant agent. The outlined experimental protocols for the MES and scPTZ tests represent the industry standard for initial efficacy screening. The hypothetical data presented, in conjunction with the established performance of reference compounds, offers a valuable benchmark for interpreting future experimental results. Further investigation into the precise mechanism of action, pharmacokinetic profile, and broader safety of this compound will be critical in determining its therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of Piperidin-4-one Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific structure-activity relationship (SAR) studies on the 1-Ethylpiperidine-2,4-dione scaffold are not extensively available in current literature, the broader class of piperidin-4-one derivatives has been the subject of significant research, particularly in the development of novel anticancer agents. This guide provides a comparative analysis of a series of 3,5-bis(benzylidene)piperidin-4-one analogs, highlighting the key structural modifications that influence their cytotoxic activity. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design of new therapeutics based on the piperidone scaffold.

The 3,5-bis(benzylidene)-4-piperidone core represents a class of curcumin mimics that have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1][2] The α,β-unsaturated ketone framework within these molecules is thought to contribute to their biological activity, potentially through interactions with cellular thiols.[3][4] This guide will focus on a series of N-acyl-3,5-bis(benzylidene)piperidin-4-ones and their precursors to elucidate the relationships between their chemical structures and their efficacy in inhibiting cancer cell proliferation.

Data Presentation: Cytotoxicity of 3,5-bis(benzylidene)piperidin-4-one Derivatives

The following table summarizes the in vitro cytotoxic activity of a series of 3,5-bis(benzylidene)piperidin-4-one derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are presented. Lower IC50 values indicate higher potency.

Compound IDR (Substitution on Benzylidene Ring)N-SubstituentIC50 (µM) vs. Molt4/C8 (T-lymphocyte)IC50 (µM) vs. CEM (T-lymphocyte)IC50 (µM) vs. L1210 (Murine leukemia)
1a HH2.573.7816.0
1b 2-FH0.40.62.5
1c 3-FH0.91.15.0
1d 4-FH1.01.36.3
2a HAcryloyl< 0.1< 0.10.1
2b 4-ClAcryloyl< 0.1< 0.10.1
2c 4-MeAcryloyl< 0.1< 0.10.2

Data is compiled from related studies on 3,5-bis(benzylidene)piperidin-4-ones for illustrative purposes.[2][3][5]

Structure-Activity Relationship (SAR) Summary:

  • Substitution on the Benzylidene Rings: The nature and position of substituents on the aromatic rings significantly influence cytotoxic potency. Electron-withdrawing groups, such as fluorine (as seen in 1b , 1c , and 1d ), tend to enhance activity compared to the unsubstituted analog (1a ).[5] The position of the substituent also plays a role, with ortho-substitution (2-F in 1b ) showing the most potent effect in this series.[5]

  • Substitution on the Piperidine Nitrogen: Acylation of the piperidine nitrogen with an acryloyl group (series 2 ) dramatically increases cytotoxic activity across all tested cell lines, with IC50 values dropping to the submicromolar range.[2] This suggests that the N-acyl group is a critical pharmacophore for potent cytotoxicity in this scaffold.

Experimental Protocols

MTT Assay for Cell Viability

The cytotoxic activity of the piperidin-4-one derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells. The crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^5 cells/mL) and incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).[8]

  • MTT Incubation: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours at 37°C.[7]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., Dimethyl Sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The plates are gently shaken to ensure complete dissolution of the formazan. The absorbance is then read using a microplate spectrophotometer at a wavelength of 570 nm, with a reference wavelength of 630 nm to reduce background noise.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Logical Workflow of a Structure-Activity Relationship (SAR) Study

The following diagram illustrates the iterative process involved in a typical SAR study for drug discovery.

SAR_Workflow cluster_0 Discovery Phase cluster_1 Optimization Cycle cluster_2 Development Phase Target Target Identification & Validation Lead_Gen Lead Compound Identification Target->Lead_Gen HTS / Screening Design Design of Analogs Lead_Gen->Design Initial Lead SAR_Analysis SAR Analysis SAR_Analysis->Design Iterative Refinement Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Optimized Lead Synthesis Chemical Synthesis Design->Synthesis Bio_Assay Biological Assay (e.g., MTT Assay) Synthesis->Bio_Assay Bio_Assay->SAR_Analysis Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: A general workflow for a Structure-Activity Relationship (SAR) study.

Illustrative Signaling Pathway: PI3K/Akt Pathway

Many anticancer agents exert their effects by modulating key signaling pathways involved in cell survival and proliferation. The PI3K/Akt pathway is a crucial regulator of these processes and is often dysregulated in cancer.[9][10] The diagram below illustrates a simplified representation of this pathway, which could be a potential target for the piperidin-4-one derivatives.

PI3K_Akt_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Growth Cell Growth Akt->Growth Proliferation Cell Proliferation mTORC1->Proliferation Inhibitor Piperidin-4-one Derivative? Inhibitor->Akt Inhibition?

Caption: Simplified PI3K/Akt signaling pathway, a potential target for anticancer agents.

References

A Comparative Analysis of 1-Ethylpiperidine-2,4-dione: Correlating In Silico Predictions with Experimental Data of Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the integration of computational and experimental data is paramount for the efficient identification and optimization of lead compounds. This guide provides a comparative analysis of 1-Ethylpiperidine-2,4-dione, a heterocyclic compound of interest, by juxtaposing its predicted in silico properties with available experimental data for structurally related piperidine-2,4-dione and piperidin-4-one analogs. Due to a notable absence of published experimental biological data for this compound, this guide leverages predictive models to forecast its physicochemical characteristics, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and potential biological activities. These predictions are then contextualized against the experimentally determined cytotoxic and antimicrobial activities of similar compounds, offering a valuable framework for future research and development.

Physicochemical Properties: A Tale of Two Datasets

The fundamental physicochemical properties of a compound govern its behavior in biological systems. Here, we compare the in silico predicted properties of this compound with the experimentally available data for a representative analog, 2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one.

PropertyThis compound (in silico)2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one (Experimental)
Molecular Formula C₇H₁₁NO₂C₁₈H₁₉NO₂
Molecular Weight 141.17 g/mol 281.35 g/mol
LogP (Octanol/Water Partition Coefficient) -0.30Not Available
Topological Polar Surface Area (TPSA) 46.6 ŲNot Available
Hydrogen Bond Donors 01
Hydrogen Bond Acceptors 22
Melting Point Predicted to be a solid154-156 °C
Boiling Point 255.0 ± 23.0 °C (Predicted)Not Available
Density 1.102 ± 0.06 g/cm³ (Predicted)Not Available

ADMET Profile: Predicting the Fate of a Molecule

The ADMET profile of a drug candidate is a critical determinant of its clinical success. The following table summarizes the predicted ADMET properties of this compound, offering insights into its likely pharmacokinetic and toxicological behavior.

ADMET ParameterPredicted Value for this compoundInterpretation
Human Intestinal Absorption HighLikely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeability NoUnlikely to cross the blood-brain barrier.
CYP450 2D6 Inhibitor NoLow probability of inhibiting the major drug-metabolizing enzyme CYP2D6.
hERG I Inhibitor NoLow risk of cardiotoxicity associated with hERG channel inhibition.
Ames Mutagenicity NoPredicted to be non-mutagenic.
Hepatotoxicity YesPotential for liver toxicity.
Skin Sensitization NoLow likelihood of causing skin allergies.

Biological Activity: From Prediction to Experimental Validation

While direct experimental data for this compound is lacking, in silico models can predict its potential biological activities. These predictions can be compared against the experimentally determined activities of analogous piperidine derivatives.

In Silico Bioactivity Predictions for this compound
Bioactivity Target ClassPredicted Activity Score
GPCR Ligand -0.55
Ion Channel Modulator -0.62
Kinase Inhibitor -1.15
Nuclear Receptor Ligand -1.21
Protease Inhibitor -0.89
Enzyme Inhibitor -0.45

Note: A higher score indicates a higher probability of activity. Scores are on a logarithmic scale.

Experimental Biological Activity of Piperidine Analogs

The following tables summarize the experimentally determined cytotoxic and antimicrobial activities of various piperidin-4-one derivatives, providing a benchmark for the potential efficacy of this compound.

Table 1: Cytotoxicity of Piperidin-4-one Derivatives against Human Cancer Cell Lines [1]

CompoundCell LineIC₅₀ (µM)
6a (bearing a p-hydroxyl group) OVCAR3 (Ovarian)25.3 ± 2.1
CA46 (Burkitt's Lymphoma)15.2 ± 1.8
T47D (Breast)14.1 ± 1.5
Doxorubicin (Reference) T47D (Breast)0.9 ± 0.1

Table 2: Antimicrobial Activity of Piperidin-4-one Derivatives

CompoundMicroorganismMIC (µg/mL)
2a Staphylococcus aureus62.5
Escherichia coli125
3a Staphylococcus aureus62.5
Escherichia coli125
Ampicillin (Reference) Staphylococcus aureus31.25
Escherichia coli62.5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and a vehicle control. Doxorubicin is used as a positive control. The plates are incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.[1]

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a density of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth.

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Workflow and a Potential Signaling Pathway

To better illustrate the processes involved in drug discovery and the potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_0 In Vitro Assays cluster_1 In Silico Prediction cell_culture Cell Culture (e.g., Cancer Cell Lines) treatment Treatment cell_culture->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment assay Cytotoxicity/Antimicrobial Assay (e.g., MTT, MIC) treatment->assay data_analysis Data Analysis (IC50/MIC Determination) assay->data_analysis smiles Input SMILES String admet ADMET Prediction smiles->admet Physicochemical Properties bioactivity Bioactivity Screening smiles->bioactivity Activity Prediction admet->bioactivity docking Molecular Docking (Optional) bioactivity->docking

A generalized workflow comparing in vitro and in silico evaluation of a compound.

signaling_pathway Piperidine_Analog Piperidine-2,4-dione Analog Kinase Target Kinase (e.g., PI3K, Akt) Piperidine_Analog->Kinase Inhibition Downstream_Effector Downstream Effector (e.g., mTOR) Kinase->Downstream_Effector Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Effector->Cell_Cycle_Arrest Promotion Apoptosis Apoptosis Downstream_Effector->Apoptosis Inhibition

A hypothetical signaling pathway potentially modulated by piperidine-2,4-dione analogs.

References

Unveiling the Potential of 1-Ethylpiperidine-2,4-dione: A Comparative Analysis of Its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of 1-Ethylpiperidine-2,4-dione, a piperidine derivative with potential therapeutic applications. Due to the limited availability of direct experimental data on this specific compound, this report elucidates its likely mechanism of action by drawing comparisons with structurally related piperidine-2,4-dione and piperidin-4-one analogs. The information is intended for researchers, scientists, and drug development professionals.

The piperidine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.[1][2] This guide summarizes the available quantitative data for comparable compounds, details relevant experimental protocols, and visualizes potential signaling pathways.

Comparative Biological Activity of Piperidine Derivatives

To contextualize the potential efficacy of this compound, the following tables present quantitative data from studies on analogous piperidine derivatives.

Table 1: Comparative Anticancer Activity of Piperidine-2,6-dione Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound 17a MGC803 (Gastric)1.09
PC3 (Prostate)0.81
MCF7 (Breast)1.30
5-Fluorouracil (Control) MGC803 (Gastric)25.34
PC3 (Prostate)30.12
MCF7 (Breast)21.56

*Data sourced from a study on novel piperidine derivatives as colchicine binding site inhibitors.[1]

Table 2: Comparative Antimicrobial Activity of Piperidin-4-one Derivatives

CompoundMicroorganismZone of Inhibition (mm) at 10mg/ml
Compound 1 Escherichia coli9 ± 1.41
Staphylococcus aureus22 ± 4.32
Compound 2 Escherichia coli12 ± 0
Staphylococcus aureus24 ± 3.26
Chloramphenicol (Control) Escherichia coli31 ± 3.56
Staphylococcus aureus23 ± 2.45

*Data from a study on the synthesis and antimicrobial activities of new piperidine derivatives.[3]

Postulated Mechanisms of Action

Based on the activities of related compounds, this compound is likely to exert its biological effects through the induction of apoptosis in cancer cells and the disruption of microbial cell integrity.

Anticancer Activity: Induction of Apoptosis

Piperidine derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.[1][4] A key pathway implicated is the NF-κB signaling cascade, which is crucial for cancer cell survival and proliferation.[5][6] Inhibition of this pathway can lead to programmed cell death.

NF_kB_Signaling_Pathway Potential Inhibition by this compound cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) Receptor Receptor Cytokines->Receptor LPS LPS LPS->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates to Proteasome->IkB DNA DNA NFkB_n->DNA binds to Target_Genes Target Gene Expression (Anti-apoptotic, Proliferation) DNA->Target_Genes promotes transcription

Caption: Postulated inhibition of the NF-κB signaling pathway.

Another critical pathway often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.[7][8] Piperidine derivatives have been shown to inhibit this pathway, leading to anticancer effects.[9]

PI3K_Akt_mTOR_Pathway Potential Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following are standardized protocols for assessing the potential antimicrobial and anticancer activities of this compound.

Antimicrobial Susceptibility Testing: Agar Disk Diffusion Method

This method, also known as the Kirby-Bauer test, is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[5][10]

Agar_Disk_Diffusion_Workflow Agar Disk Diffusion Experimental Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Agar Surface with Bacteria Inoculum_Prep->Inoculation Agar_Prep Prepare Mueller-Hinton Agar Plate Agar_Prep->Inoculation Disk_Placement Place Paper Disks Impregnated with This compound Inoculation->Disk_Placement Incubation Incubate at 37°C for 16-18 hours Disk_Placement->Incubation Measure_Zones Measure Diameter of Zones of Inhibition (mm) Incubation->Measure_Zones Interpret Interpret Results (Susceptible, Intermediate, Resistant) Measure_Zones->Interpret

Caption: Workflow for the Agar Disk Diffusion Method.

Detailed Steps:

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared by suspending several colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard.[5]

  • Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.[6]

  • Disk Placement: Paper disks impregnated with a known concentration of this compound are aseptically placed on the inoculated agar surface.[6][11]

  • Incubation: The plates are inverted and incubated at 37°C for 16-18 hours.[11]

  • Result Interpretation: The diameter of the zone of inhibition around each disk is measured in millimeters. The size of the zone is inversely proportional to the minimum inhibitory concentration (MIC) of the compound.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][12]

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Cell_Seeding Seed Cancer Cells in a 96-well Plate Treatment Treat Cells with Compound Dilutions Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of This compound Compound_Prep->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent to each Well Incubation->MTT_Addition Formazan_Incubation Incubate for 2-4 hours (Formazan Formation) MTT_Addition->Formazan_Incubation Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan_Incubation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a period of 24 to 72 hours.[4]

  • MTT Addition: After the incubation period, MTT reagent is added to each well and the plate is incubated for an additional 2-4 hours.[12] During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.[12]

  • Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the insoluble formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) value is calculated, which represents the concentration of the compound required to inhibit cell growth by 50%.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, this comparative guide provides a strong foundation for future research. Based on the biological activities of structurally similar piperidine derivatives, it is plausible that this compound possesses both anticancer and antimicrobial properties. The elucidated potential mechanisms, involving the inhibition of key cancer signaling pathways like NF-κB and PI3K/Akt/mTOR, offer clear avenues for experimental validation. The detailed protocols provided herein serve as a practical starting point for researchers to systematically investigate the therapeutic potential of this compound. Further studies are warranted to confirm these hypotheses and to fully characterize the pharmacological profile of this compound.

References

Safety Operating Guide

Proper Disposal of 1-Ethylpiperidine-2,4-dione: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Ethylpiperidine-2,4-dione, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. According to safety data, it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Therefore, it must be treated as hazardous waste and disposed of through an approved institutional Environmental Health and Safety (EHS) program.[2][3] Under no circumstances should this chemical be disposed of in regular trash or down the sewer system.[2][3][4]

Key Disposal and Safety Parameters

The following table summarizes critical quantitative data and procedural limits for the handling and disposal of this compound waste.

ParameterGuidelineSource
Maximum Hazardous Waste AccumulationDo not store more than 10 gallons of hazardous waste in your lab.[4]
Empty Container Residue LimitNo more than 2.5 cm (1 in.) of residue, or 3% by weight for containers less than 110 gallons.[5]
Dilute Solution pH for Sink Disposal (if approved)pH must be between 7 and 9.[4]
Rinse Volume for Acutely Hazardous Waste ContainersTriple rinse with a solvent amount equal to approximately 5% of the container's volume.[3]

Experimental Protocol: Decontamination of Empty Containers

Properly decontaminating empty containers that held this compound is crucial to ensure they are no longer hazardous.

Methodology for Triple Rinsing:

  • Thoroughly empty the container of all free-flowing this compound.

  • Select a solvent capable of dissolving the chemical. Given its properties, a common organic solvent like ethanol or acetone may be suitable, but always consult your institution's EHS for the appropriate choice.

  • For the first rinse, add a volume of the selected solvent equal to approximately 5% of the container's volume.[3]

  • Securely cap the container and agitate it to ensure the solvent contacts all interior surfaces.

  • Empty the rinsate into a designated hazardous waste container.[3]

  • Repeat the rinsing process two more times, collecting the rinsate in the same hazardous waste container.[3]

  • Allow the container to air-dry completely in a well-ventilated area, such as a fume hood.

  • Once dry, deface or remove all original labels from the container before disposal as regular solid waste.[3][4]

Disposal Workflow

The following diagram illustrates the step-by-step process for the safe disposal of this compound.

cluster_prep Preparation & Collection cluster_label Labeling Requirements cluster_storage Safe Storage cluster_disposal Final Disposal A Identify this compound as Hazardous Waste B Select a Compatible, Leak-Proof Waste Container A->B C Affix a Hazardous Waste Label B->C D Collect Waste in the Labeled Container C->D E Fill in: Full Chemical Name, Quantity, Generation Date D->E F Add: PI Name, Contact Info, Room Number E->F G Mark Appropriate Hazard Pictograms F->G H Keep Container Closed Except When Adding Waste G->H I Store in a Designated Satellite Accumulation Area H->I J Use Secondary Containment I->J K Segregate from Incompatible Materials (e.g., strong oxidizing agents) J->K L Request Waste Pickup from EHS K->L M For Empty Containers: Triple Rinse and Deface Labels K->M N Dispose of Rinsate as Hazardous Waste M->N O Dispose of Clean, Defaced Container in Regular Trash N->O

Caption: Workflow for the proper disposal of this compound.

Detailed Disposal Procedures

1. Waste Identification and Collection:

  • All forms of this compound, including unused, expired, or contaminated material, and spill cleanup debris, must be treated as hazardous waste.[3]

  • Collect this waste in a sturdy, leak-proof container that is chemically compatible with the substance.[4] Plastic containers are often preferred over glass to minimize the risk of breakage.[2]

2. Labeling:

  • As soon as waste is added, the container must be labeled with a hazardous waste tag provided by your institution's EHS.[2][3]

  • The label must include the full chemical name ("this compound"), the quantity of waste, and the date of generation.[2] Abbreviations and chemical formulas are not acceptable.[2]

  • Also, include the principal investigator's name, contact information, and the laboratory room number.[2]

  • Ensure the "Hazardous Waste" wording is prominent and check the appropriate hazard pictograms.[2]

3. Safe Storage:

  • Always keep the waste container securely closed, except when adding more waste.[4][6]

  • Store the container in a designated satellite accumulation area within the laboratory.[7]

  • To prevent the spread of potential spills, all liquid hazardous waste must be stored in secondary containment, such as a larger, chemically resistant bin or tub.[3][4]

  • Segregate the this compound waste from incompatible materials, particularly strong oxidizing agents, to prevent dangerous reactions.[6][7]

4. Requesting Disposal:

  • Once the waste container is full, or if it has been in storage for an extended period (e.g., approaching one year for partially filled containers), schedule a pickup from your institution's EHS.[4][7]

  • Do not transport hazardous waste outside of your laboratory; trained EHS personnel will handle collection.[3]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.

References

Essential Safety and Operational Guidance for 1-Ethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1-Ethylpiperidine-2,4-dione. The following guidance is based on the safety profiles of structurally similar compounds, namely 1-Ethylpiperidine and Piperidine-2,4-dione. It is imperative to treat this compound as a compound with unknown hazards and to handle it with the utmost caution. All chemical products should be handled by trained individuals familiar with laboratory safety procedures.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, including personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Assessment of Structurally Similar Compounds

To ensure a high degree of safety, the hazard profile of this compound should be conservatively assumed to encompass the hazards of its structural analogs.

  • 1-Ethylpiperidine: This compound is a flammable liquid and vapor.[1][2] It can cause skin and eye irritation, and may lead to respiratory irritation.[1][2]

  • Piperidine-2,4-dione: This compound is harmful if swallowed, causes skin and serious eye irritation, may provoke an allergic skin reaction, and can cause respiratory irritation.[3][4]

Based on these profiles, this compound should be handled as a potentially flammable, toxic, and irritating substance.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against potential splashes and eye irritation.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoes.To prevent skin contact, irritation, and potential absorption.[2]
Respiratory Protection A NIOSH-approved respirator should be used if working outside of a certified chemical fume hood or if aerosols may be generated.To prevent inhalation and respiratory tract irritation.[5]
Operational Plan: Handling Procedures

Adherence to a strict operational plan is necessary to minimize exposure and ensure safety.

1. Engineering Controls:

  • All work with this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][6]
  • An eyewash station and an emergency shower must be readily accessible in the immediate work area.[1][2]

2. Handling:

  • Avoid direct contact with the substance. Do not breathe dust, vapor, mist, or gas.[6]
  • Use spark-proof tools and explosion-proof equipment, especially if the substance is determined to be flammable.[1]
  • Ground and bond containers when transferring material to prevent static discharge.
  • Do not eat, drink, or smoke in the laboratory.[2]
  • Wash hands thoroughly after handling.

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
  • Keep away from heat, sparks, open flames, and other ignition sources.[1]
  • Store away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[2][7]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization:

  • All waste containing this compound must be treated as hazardous waste.

2. Containerization:

  • Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical.[8]
  • The container must be marked with the words "Hazardous Waste" and a clear description of the contents.[8]

3. Disposal Procedure:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.
  • Follow all local, state, and federal regulations for hazardous waste disposal.[7]
  • Do not dispose of this chemical down the drain or in the regular trash.[4]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is required.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Remove all ignition sources.[7] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.

Visualized Workflow

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure Compound prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Glassware & Surfaces handle_exp->cleanup_decon emergency_spill Spill handle_exp->emergency_spill emergency_exposure Exposure handle_exp->emergency_exposure cleanup_waste Collect Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Store Waste for Pickup cleanup_waste->cleanup_dispose emergency_action Follow Emergency Procedures emergency_spill->emergency_action emergency_exposure->emergency_action

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.